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  • Product: Amlodipine mesylate monohydrate
  • CAS: 440358-84-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Amlodipine Mesylate Monohydrate

For Researchers, Scientists, and Drug Development Professionals Abstract Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its therapeutic efficacy is intrinsically linked to the physicochemical properties of its salt forms. This technical guide provides a comprehensive overview of the core physicochemical characteristics of amlodipine mesylate monohydrate, a salt form noted for its potential advantages in pharmaceutical development. This document collates available data on its crystal structure, polymorphism, thermal properties, solid-state characteristics, and stability. Detailed experimental protocols for key analytical techniques are provided, and logical workflows are visualized to aid in the practical application of this information in a research and development setting.

Introduction: The Significance of Solid-State Chemistry in Amlodipine Salts

Amlodipine is a widely used medication for treating high blood pressure and coronary artery disease.[1] In pharmaceutical formulations, the active pharmaceutical ingredient (API) is often used as a salt to improve its properties, such as solubility and stability.[2] While amlodipine besylate is the most common commercial form, other salts like the mesylate have been developed.[3][4]

The solid-state form of an API is critical. Different crystal structures of the same compound are known as polymorphs.[5] Polymorphism is a crucial consideration in drug development because different polymorphs can have different physical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug.[6]

  • Stability: Both physical and chemical stability can vary between forms, affecting shelf-life.

  • Mechanical Properties: Characteristics like flowability and compressibility are vital for manufacturing solid dosage forms like tablets.[7]

This guide focuses on amlodipine mesylate, specifically its monohydrate crystal structure and the broader landscape of its polymorphism. Understanding these aspects is essential for ensuring the quality, safety, and efficacy of the final drug product.

Crystal Structure of Amlodipine Mesylate Monohydrate

The definitive three-dimensional arrangement of atoms in the amlodipine mesylate monohydrate crystal was elucidated by single-crystal X-ray diffraction. The structure reveals a complex network of intermolecular interactions that dictate its physical properties.

In the crystal lattice, the amlodipine cation, the mesylate anion, and the water molecule are linked by extensive hydrogen bonding.[8] This network of hydrogen bonds results in the formation of ribbon-like structures within the crystal.[8] Such organized arrangements are fundamental to the stability of the crystalline solid.

Table 1: Crystallographic Data for Amlodipine Mesylate Monohydrate

Parameter Value
Chemical Formula C₂₀H₂₆ClN₂O₅⁺·CH₃O₃S⁻·H₂O
Molecular Weight 523.0 g/mol [9]
Crystal System Data not consistently available in public literature
Space Group Data not consistently available in public literature

| Key Interactions | Extensive hydrogen bonding between cation, anion, and water[8] |

Note: Detailed unit cell parameters for the mesylate salt are not as widely published as for the besylate salt. Researchers should refer to specialized crystallographic databases for specific datasets.

Polymorphism and Pseudopolymorphism

The ability of a compound to exist in more than one crystalline form is known as polymorphism. When the different forms involve the incorporation of solvent molecules (like water), it is termed pseudopolymorphism. Amlodipine salts are known to exhibit this behavior.

The Monohydrate Form

The monohydrate is a stable, crystalline solid where one molecule of water is incorporated into the crystal lattice for each molecule of the amlodipine mesylate salt. This form is often preferred in pharmaceutical manufacturing due to its predictable properties and stability under typical storage conditions. A Chinese patent describes a method to produce amlodipine mesylate monohydrate with specific particle size characteristics that result in good flowability and compressibility, making it suitable for direct tableting.[7]

Anhydrous Forms

Anhydrous forms of amlodipine mesylate, which lack water in their crystal structure, have also been identified. One patent notes that an anhydrous form (crystal form A) can be prepared but is highly hygroscopic, meaning it readily absorbs moisture from the air.[7] This instability makes the anhydrous form less suitable for use as a raw material in pharmaceutical production.[7]

The relationship between hydrated and anhydrous forms is often temperature-dependent. For the related amlodipine besylate, the dihydrate is the most stable form at room temperature, while the anhydrate becomes the stable phase above 71 °C.[1][10] Similar thermodynamic relationships are expected for the mesylate salt, where the monohydrate can be converted to an anhydrous form upon heating.

Analytical Techniques for Characterization

A suite of analytical techniques is required to fully characterize the solid-state forms of amlodipine mesylate. Each provides a unique piece of the puzzle.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary tool for identifying and differentiating polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint." This technique is essential for routine quality control and for detecting polymorphic impurities.

Thermal Analysis (DSC and TGA)
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For amlodipine mesylate monohydrate, a typical DSC thermogram would show a broad endotherm corresponding to the loss of water (dehydration), followed by a sharp endotherm at a higher temperature representing the melting of the resulting anhydrous form.[11] For comparison, anhydrous amlodipine besylate melts at around 199-201°C.[11][12]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a monohydrate, TGA can precisely quantify the water content. The mass loss observed during the initial heating phase should correspond to the theoretical mass percentage of one water molecule.

Spectroscopy (FTIR, Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecules. Differences in the hydrogen bonding network and molecular conformation between different polymorphs and hydrates will result in distinct shifts in the spectra, particularly in the regions corresponding to N-H, O-H, and C=O stretching frequencies.

Experimental Protocols & Workflows

Workflow for Polymorphic Screening

A systematic approach is necessary to discover and characterize all relevant polymorphic forms of an API.

Caption: A logical workflow for the polymorphic screening of amlodipine mesylate.

Protocol: Preparation of Amlodipine Mesylate Monohydrate

This protocol is adapted from patent literature describing the synthesis of amlodipine salts.[13]

  • Dissolution: Dissolve amlodipine free base in a suitable organic solvent such as ethyl acetate under an inert atmosphere (e.g., nitrogen).

  • Salt Formation: Slowly add a solution of methanesulfonic acid (1 equivalent) in ethyl acetate to the amlodipine solution at room temperature (20-25°C).

  • Initial Crystallization: Stir the mixture, then cool to 0-5°C to induce crystallization of the amlodipine mesylate salt. Filter the resulting solid.

  • Recrystallization for Monohydrate: Dissolve the crude amlodipine mesylate in a solvent system containing ethyl acetate, methanol, and a controlled amount of purified water at a slightly elevated temperature (40-45°C).

  • Cooling & Isolation: Allow the solution to cool to room temperature (25-30°C) and stir for approximately one hour to ensure complete crystallization of the monohydrate form.

  • Filtration and Drying: Filter the product and dry under appropriate conditions to yield the final amlodipine mesylate monohydrate.

Protocol: Characterization by DSC
  • Sample Preparation: Accurately weigh 2-5 mg of the amlodipine mesylate monohydrate sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, from ambient temperature to a temperature above the final melting point (e.g., 250°C) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. Identify the broad peak for dehydration and the sharp peak for melting, noting their onset temperatures and enthalpy values.

Hydrate-Anhydrate Interconversion

The relationship between a hydrated form and its corresponding anhydrous form is a critical aspect of stability. The monohydrate can typically be converted to the anhydrous form through heating, a process that can be readily observed by TGA and DSC.[11] Conversely, the anhydrous form may be prone to converting back to the hydrate in the presence of humidity.[7]

HydrateAnhydrate Monohydrate Amlodipine Mesylate Monohydrate (Stable Form) Anhydrous Anhydrous Amlodipine Mesylate (Metastable) Monohydrate->Anhydrous Heating (Dehydration) Anhydrous->Monohydrate Exposure to Humidity

Caption: Interconversion pathway between amlodipine mesylate monohydrate and its anhydrous form.

Implications for Drug Development and Formulation

The choice of polymorphic form has significant consequences for drug development.

  • Formulation: A stable, non-hygroscopic form like the monohydrate with good flow properties is ideal for robust manufacturing processes like direct compression tableting.[7] Using a metastable or hygroscopic form could lead to processing issues and batch-to-batch variability.

  • Stability and Shelf-life: The most thermodynamically stable form under ambient storage conditions is typically chosen to prevent solid-state transformations over the product's shelf-life. A change in crystal form after formulation can alter the drug's dissolution profile and potentially its bioavailability.

  • Bioavailability: Different polymorphs can have different solubilities, which can affect the rate and extent of drug absorption in the body.[14] It is crucial to control the polymorphic form to ensure consistent therapeutic performance.

Conclusion

The solid-state chemistry of amlodipine mesylate is a multifaceted area of critical importance for pharmaceutical development. The monohydrate form presents as a stable crystalline solid, with its structure defined by an extensive hydrogen-bonding network. Understanding its relationship with potential anhydrous polymorphs is key to controlling the physical properties of the API. A thorough characterization using a combination of XRPD, thermal analysis, and spectroscopy is essential for selecting the optimal solid form for development and ensuring the consistent quality and performance of the final drug product. This guide provides the foundational knowledge and experimental framework for researchers and scientists working with this important cardiovascular drug.

References

  • Crystal Growth & Design. (2010). Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. ACS Publications. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. preparation, characteristic evaluation and dissolution enhancement of amlodipine besylate by polymorphism technique. [Link]

  • ResearchGate. (n.d.). DESIGN, CHARACTERIZATION AND EVALUATION OF POLYMORPHISM OF AMLODIPINE BESYLATE | Request PDF. [Link]

  • Crystal Growth & Design. (n.d.). Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2006). Amlodipine mesylate monohydrate: a twinned and disordered structure. [Link]

  • Semantic Scholar. (2017). Current Analytical Methods For Amlodipine And its Formulations: A Review. [Link]

  • PubChem. (n.d.). Amlodipine mesylate monohydrate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Physicochemical Characterization of Hydrated and Anhydrous Crystal Forms of Amlodipine Besylate | Request PDF. [Link]

  • PDF. (2017). Current Analytical Methods For Amlodipine And Its Formulations: A Review. [Link]

  • IJBPR. (n.d.). DESIGN, CHARACTERIZATION AND EVALUATION OF POLYMORPHISM OF AMLODIPINE BESYLATE. [Link]

  • Google Patents. (n.d.). Amlodipine salt forms and processes for preparing them.
  • PMC. (n.d.). Kinetic spectrophotometric method for determination of amlodipine besylate in its pharmaceutical tablets. [Link]

  • PMC. (2023). Biowaiver monograph for immediate-release solid oral dosage forms: Amlodipine besylate. [Link]

  • Fisher Scientific. (n.d.). Simultaneous Determination of Amlodipine and Its Counterion Besylate by HPLC. [Link]

  • ResearchGate. (2015). (PDF) Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. [Link]

  • MDPI. (2025). The Development and Characterization of Layered Pellets Containing a Combination of Amorphized Amlodipine Besylate and Hydrochlorothiazide Using a High-Shear Granulator. [Link]

  • ResearchGate. (n.d.). DSC results of amlodipine besylate racemate (RS). [Link]

  • Molecular Complex of Amlodipine Besylate: Pharmaceutical Characterization and Stability Improvisation. (2023). [No Title][Link]

  • ResearchGate. (n.d.). DSC Thermograms, curves of Amlodipine + AcDiSol. [Link]

  • ResearchGate. (n.d.). Amlodipine Besylate | Request PDF. [Link]

  • ResearchGate. (n.d.). Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization | Request PDF. [Link]

  • USP. (2025). Amlodipine Besylate Tablets - Definition, Identification, Assay. [Link]

  • U.S. Food and Drug Administration. (n.d.). Amlodipine Besylate Tablets. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Differential Scanning Calorimetry (DSC) of Amlodipine Mesylate Monohydrate

Abstract This technical guide provides a comprehensive exploration of the thermal analysis of amlodipine mesylate monohydrate, with a core focus on Differential Scanning Calorimetry (DSC). Designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the thermal analysis of amlodipine mesylate monohydrate, with a core focus on Differential Scanning Calorimetry (DSC). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of DSC for the solid-state characterization of this important active pharmaceutical ingredient (API). We will examine the critical thermal events, including dehydration and melting, and discuss the influence of experimental parameters on the resultant thermogram. Furthermore, this guide presents a detailed, field-proven protocol for DSC analysis, grounded in the principles of the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and reproducibility.

Introduction: The Significance of Solid-State Characterization for Amlodipine Mesylate Monohydrate

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely utilized therapeutic agent for the management of hypertension and angina.[1] The selection of a suitable salt form is a pivotal step in drug development, profoundly influencing an API's physicochemical properties such as solubility, stability, and bioavailability.[2] Amlodipine mesylate has garnered significant interest due to its potential for enhanced aqueous solubility compared to other salt forms, such as the more common besylate.[2]

The solid-state properties of an API are of paramount importance, governing its handling, processing, and the performance of the final dosage form.[2] Amlodipine mesylate is known to exist as a monohydrate, a crystalline form incorporating one molecule of water within its lattice structure.[1][3] The presence of this water molecule, and its potential loss upon heating, makes thermal analysis a critical tool for its characterization. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides invaluable information on thermal events such as melting, crystallization, glass transitions, and, pertinently for a hydrated compound, dehydration.[4][5]

Understanding the thermal behavior of amlodipine mesylate monohydrate is crucial for:

  • Polymorph and Solvate Identification: Distinguishing between different crystalline forms (polymorphs) and solvated/hydrated states.

  • Purity Assessment: Detecting impurities, which can depress and broaden the melting endotherm.

  • Stability Studies: Assessing the thermal stability of the API and its compatibility with excipients.[4]

  • Process Development: Informing drying processes and identifying potential phase transitions during manufacturing.

This guide will provide the scientific foundation and practical methodology to effectively utilize DSC in the comprehensive characterization of amlodipine mesylate monohydrate.

Theoretical Framework: Interpreting the DSC Thermogram of a Hydrated Pharmaceutical Salt

The DSC thermogram of a hydrated crystalline compound like amlodipine mesylate monohydrate is anticipated to exhibit distinct thermal events. Based on extensive studies of the analogous amlodipine besylate monohydrate, a two-stage thermal profile is expected.[2][6]

The Dehydration Endotherm

The initial thermal event observed upon heating is typically a broad endotherm corresponding to the loss of the water molecule from the crystal lattice.[2] This process, known as dehydration, requires energy to break the bonds holding the water within the crystal structure, resulting in an endothermic (heat-absorbing) event. The key characteristics of this peak are:

  • Onset Temperature (Tonset): The temperature at which the dehydration process begins.

  • Peak Temperature (Tpeak): The temperature at which the rate of dehydration is maximal.

  • Enthalpy of Dehydration (ΔHdehydration): The total energy absorbed during the process, calculated from the area under the endothermic peak. This value is proportional to the amount of water present and the strength of its association within the crystal.

For hydrated forms of amlodipine salts, this dehydration event is often observed at temperatures around 100°C.[2]

The Melting Endotherm of the Anhydrous Form

Following the complete removal of water, further heating will lead to a sharp endotherm representing the melting of the resulting anhydrous amlodipine mesylate.[2] This transition from a solid to a liquid state is characterized by:

  • Onset of Melting (Tonset): The temperature at which the first signs of melting are detected. For a pure, crystalline substance, this is often referred to as the eutectic point.

  • Peak Melting Temperature (Tpeak): The temperature at which the melting process is most rapid.

  • Enthalpy of Fusion (ΔHfusion): The energy required to melt the entire sample, calculated from the peak area. This is a characteristic property of the crystalline form.

For amlodipine salts, the melting of the anhydrous form typically occurs at a significantly higher temperature than dehydration, often in the range of 199-201°C for the besylate form.[2] A similar high-temperature melting event is expected for the mesylate salt.

Potential for Polymorphic Transitions

It is crucial to consider the possibility of polymorphic transformations occurring after dehydration.[6] The anhydrous material formed in-situ may not be the most thermodynamically stable form and could potentially recrystallize into a different polymorph before melting. This would be observed as an exothermic event (recrystallization) between the dehydration and melting endotherms.[6] The subsequent melting point would then be characteristic of the newly formed polymorph. A Chinese patent (CN112538044B) refers to a specific crystalline form of amlodipine mesylate monohydrate as "crystal form B," which is reported in patent EP1221438A2.[3][7] A thorough DSC analysis can help to identify and differentiate between such polymorphic forms.

The logical flow of these thermal events is visualized in the following diagram:

G cluster_0 DSC Analysis Workflow start Start Heating Amlodipine Mesylate Monohydrate dehydration Dehydration Event (Broad Endotherm) start->dehydration Heat Applied anhydrous Formation of Anhydrous Amlodipine Mesylate dehydration->anhydrous Water Loss polymorph Potential Recrystallization (Exotherm) anhydrous->polymorph Solid-State Transition melting Melting of Anhydrous Form (Sharp Endotherm) anhydrous->melting No Transition polymorph->melting Heat Applied end Decomposition melting->end

Caption: Logical workflow of thermal events in the DSC analysis of amlodipine mesylate monohydrate.

Experimental Protocol: A Self-Validating DSC Methodology

This section outlines a detailed, step-by-step protocol for the DSC analysis of amlodipine mesylate monohydrate, designed to ensure trustworthiness and scientific rigor. The methodology is grounded in the principles outlined in USP General Chapter <891> Thermal Analysis and aligns with the good practice recommendations of ICH Q6A for the specification of new drug substances.[4][5]

Instrumentation and Calibration

A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system is required.

  • System Suitability: Prior to analysis, the instrument's temperature and enthalpy accuracy must be verified using certified reference standards (e.g., indium and zinc). The calibration should be performed at a heating rate consistent with the intended analytical method. The melting onset of indium should be 156.6 ± 0.5 °C, and its enthalpy of fusion should be 28.45 ± 0.5 J/g.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality, reproducible data.

  • Sample Weighing: Accurately weigh 2-5 mg of amlodipine mesylate monohydrate into a clean, standard aluminum DSC pan. An analytical balance with a precision of at least ±0.01 mg should be used.

  • Crucible Sealing: Non-hermetically seal the pan with an aluminum lid. A pinhole in the lid is recommended to allow for the escape of evolved water vapor during dehydration, preventing pressure buildup and potential damage to the DSC cell. For studies focusing solely on melting behavior after dehydration, a hermetically sealed pan may be used, but caution is advised.

DSC Experimental Parameters

The choice of experimental parameters directly influences the appearance and interpretation of the DSC thermogram.

ParameterRecommended ValueRationale & Causality
Temperature Range 25°C to 250°CThis range comfortably encompasses the expected dehydration and melting events while minimizing the risk of extensive thermal decomposition.
Heating Rate (β) 10°C/minA standard heating rate that provides a good balance between resolution and sensitivity. Slower rates can improve resolution of closely occurring events, while faster rates enhance sensitivity but may cause a shift in peak temperatures to higher values.
Purge Gas Dry NitrogenAn inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.
Flow Rate 50 mL/minA typical flow rate to ensure an inert environment and efficient removal of any evolved gases.
Reference Empty, sealed aluminum panAn empty pan of similar mass to the sample pan is used as the reference to ensure accurate differential heat flow measurements.
Data Analysis and Interpretation
  • Thermogram Generation: Plot the heat flow (mW or W/g) as a function of temperature (°C).

  • Peak Integration: Integrate the area under the endothermic peaks corresponding to dehydration and melting to determine the respective enthalpies (ΔH) in Joules per gram (J/g).

  • Temperature Determination: Determine the onset and peak temperatures for each thermal event. The onset temperature is typically determined by the intersection of the baseline with the tangent of the leading edge of the peak.

The entire experimental workflow is summarized in the following diagram:

G cluster_workflow DSC Experimental Workflow calibration Instrument Calibration (Indium, Zinc) sample_prep Sample Preparation (Weigh 2-5 mg) calibration->sample_prep pan_sealing Pan Encapsulation (Non-hermetic with pinhole) sample_prep->pan_sealing dsc_run DSC Analysis (25-250°C at 10°C/min, N2 purge) pan_sealing->dsc_run data_acquisition Data Acquisition (Heat Flow vs. Temperature) dsc_run->data_acquisition data_analysis Data Analysis (Peak Integration, T_onset, T_peak) data_acquisition->data_analysis report Report Generation data_analysis->report

Caption: Step-by-step experimental workflow for the DSC analysis of amlodipine mesylate monohydrate.

Expected Thermal Profile and Data Interpretation

While precise, publicly available quantitative DSC data for amlodipine mesylate monohydrate is limited, we can construct an expected thermal profile based on analogous compounds and available patent information.[2][3]

Thermal EventExpected Onset Temp. (°C)Expected Peak Temp. (°C)Expected Enthalpy (ΔH)Observations & Interpretation
Dehydration ~80 - 100~100 - 120VariableA broad endotherm. The enthalpy will be proportional to the water content. A significant deviation from the theoretical water content (3.44%) may indicate an impure or improperly stored sample.
Melting ~142 - 148~145 - 150Characteristic of Form BA sharp endotherm. The melting point of Form B is reported to be around 145 ± 3°C.[7] The sharpness of the peak is indicative of the sample's purity.

Note: The above values are illustrative and should be confirmed experimentally. The melting point of the anhydrous form can be influenced by the crystalline form produced after dehydration.

Conclusion: The Role of DSC in Quality Control and Development

Differential Scanning Calorimetry is an indispensable tool in the solid-state characterization of amlodipine mesylate monohydrate. As demonstrated in this guide, a well-designed and properly executed DSC experiment provides critical data on the hydration state, melting behavior, and potential polymorphism of the API. This information is fundamental for ensuring the quality, stability, and manufacturability of amlodipine mesylate monohydrate and its formulated drug products. By adhering to the principles of scientific integrity and referencing authoritative guidelines, researchers and drug development professionals can confidently employ DSC to support robust product development and ensure the delivery of safe and effective medicines.

References

  • Koradia, V., de Diego, H. L., Frydenvang, K., Ringkjøbing-Elema, M., Müllertz, A., Bond, A. D., & Rantanen, J. (2010). Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. Crystal Growth & Design, 10(12), 5279–5290. [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <891> Thermal Analysis.
  • Duda-Seiman, C., Seiman, D., Oprean, L., & Fulias, A. (2011). Thermal analysis study of amlodipine as pure compound and in binary mixture. Journal of Thermal Analysis and Calorimetry, 105(2), 677–683.
  • CN112538044B. (2021). Amlodipine mesylate monohydrate, and preparation method and application thereof.
  • US6828339B2. (2004). Amlodipine salt forms and processes for preparing them.
  • Koradia, V., de Lemos, A. F. F., Allesø, M., de Diego, H. L., Ringkjøbing-Elema, M., Müllertz, A., & Rantanen, J. (2011). Phase transformations of amlodipine besylate solid forms. Journal of Pharmaceutical Sciences, 100(7), 2799–2809. [Link]

  • Butcher, R. J., Narasegowda, R. S., Yathirajan, H. S., Anilkumar, H. G., & Narayana, B. (2006). Amlodipine mesylate monohydrate: a twinned and disordered structure. Acta Crystallographica Section E: Crystallographic Communications, 62(12), o5814–o5816. [Link]

  • WO2004096770A1. (2004). Process for preparing almodipine mesylate monohydrate.
  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

Sources

Foundational

The Solubility Profile of Amlodipine Mesylate Monohydrate in Organic Solvents: A Technical Guide for Drug Development Professionals

Executive Summary Amlodipine, a cornerstone in the management of hypertension and angina, is most commonly formulated as its besylate salt.[1][2] However, the mesylate monohydrate salt form has garnered significant inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amlodipine, a cornerstone in the management of hypertension and angina, is most commonly formulated as its besylate salt.[1][2] However, the mesylate monohydrate salt form has garnered significant interest due to its enhanced aqueous solubility, a critical attribute for improving biopharmaceutical properties.[3][4] This technical guide provides a comprehensive overview of the solubility profile of amlodipine mesylate monohydrate in organic solvents, a crucial factor for process chemistry, formulation development, and purification strategies. While direct, quantitative solubility data for amlodipine mesylate monohydrate in a wide array of organic solvents is not extensively available in the public domain, this guide synthesizes existing knowledge from related amlodipine forms, outlines the governing physicochemical principles, and provides a robust experimental framework for researchers to determine this profile empirically.

Introduction: The Critical Role of Salt Selection and Solubility

The selection of an appropriate salt form is a pivotal decision in drug development, profoundly influencing a drug's manufacturability, stability, and bioavailability.[3][4] For amlodipine, a weakly basic compound (pKa ≈ 8.6-9.0), salt formation is essential for improving its physicochemical characteristics.[3][5] Amlodipine mesylate monohydrate has been shown to have an aqueous solubility more than 10 times greater than that of the widely used amlodipine besylate, signaling its potential for improved dissolution and absorption.[3][4]

Understanding the solubility of this active pharmaceutical ingredient (API) in organic solvents is paramount for:

  • Crystallization and Purification: Selecting appropriate solvent and anti-solvent systems for obtaining the desired crystalline form with high purity.

  • Formulation: Developing liquid dosage forms or enabling advanced formulation strategies like spray drying and hot-melt extrusion.

  • Analytical Method Development: Preparing stock solutions and standards for chromatographic analysis.

Physicochemical Properties of Amlodipine Mesylate Monohydrate

Amlodipine mesylate monohydrate is the methanesulfonic acid salt of amlodipine, crystallized with one molecule of water.[3][6] Its fundamental properties are summarized below.

PropertyValueSource
Chemical Name 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate methanesulfonic acid hydrate[3]
Molecular Formula C₂₁H₃₁ClN₂O₉S[3]
Molecular Weight 522.99 g/mol [3]
Appearance White to off-white crystalline powder[3]

Inferred Solubility Profile in Common Organic Solvents

As specific quantitative solubility data for amlodipine mesylate monohydrate is scarce, the following table compiles the reported solubility of the more extensively studied amlodipine besylate and amlodipine free base. This information serves as a valuable surrogate to infer a likely solubility profile.

Causality Behind Inference: The mesylate salt is more polar and has a smaller counter-ion than the besylate salt. This suggests that the solubility of amlodipine mesylate monohydrate will likely be high in polar protic solvents like methanol and may differ significantly from the besylate form in solvents of intermediate polarity. The presence of a hydration water molecule also influences the crystal lattice energy, which must be overcome by solvent-solute interactions.[7]

SolventSolvent TypeReported Solubility of Amlodipine Besylate Reported Solubility of Amlodipine (Free Base)
Methanol Polar ProticFreely solubleSoluble
Ethanol (anhydrous) Polar ProticSparingly soluble~12.5 mg/mL
2-Propanol Polar ProticSlightly solubleData not available
Dimethyl Sulfoxide (DMSO) Polar AproticData not available~12.5 mg/mL
Dimethylformamide (DMF) Polar AproticData not available~20 mg/mL

Note: Solubility terms are as defined by the European Pharmacopoeia. Data is compiled from multiple sources.[1][3][8][9]

Key Factors Influencing Solubility: A Mechanistic View

The solubility of amlodipine mesylate monohydrate is governed by the interplay between its crystal lattice energy and the solvation energy provided by the solvent. This interaction is dictated by the following factors:

  • Solvent Polarity and Hydrogen Bonding: Amlodipine has multiple hydrogen bond donor and acceptor sites, including the secondary amine in the dihydropyridine ring, the primary amine on the side chain, and the ester carbonyls. The mesylate counter-ion and the water of hydration add further sites for strong hydrogen bonding.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amlodipine cation, the mesylate anion, and the water molecule, leading to higher solubility.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. Their ability to dissolve amlodipine mesylate monohydrate depends on their capacity to disrupt the crystal lattice through dipole-dipole and other interactions. Patents describing crystallization from solvents like ethyl acetate and acetone indicate a moderate level of solubility is achievable.[4]

  • Temperature: Generally, the solubility of crystalline solids increases with temperature as the dissolution process is often endothermic. This relationship is critical for designing crystallization processes.

Visualization of Molecular Interactions

The following diagram illustrates the potential hydrogen bonding and ionic interactions between amlodipine mesylate monohydrate and representative organic solvents.

G cluster_solute Amlodipine Mesylate Monohydrate Amlodipine Amlodipine Cation (H-bond donors/acceptors) Mesylate Mesylate Anion (H-bond acceptors) Amlodipine->Mesylate Ionic Interaction Water Water of Hydration (H-bond donor/acceptor) Amlodipine->Water H-Bond Methanol Methanol (Protic) Donates & Accepts H-Bonds Amlodipine->Methanol Strong Solvation Acetone Acetone (Aprotic) Accepts H-Bonds Amlodipine->Acetone Moderate Solvation Mesylate->Methanol Mesylate->Acetone Water->Methanol

Caption: Potential interactions between the API and different solvent types.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To address the data gap, researchers must determine solubility experimentally. The shake-flask method is the gold-standard for generating reliable equilibrium solubility data.[10]

Principle: An excess amount of the solid API is agitated in the solvent of choice at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved API.

Step-by-Step Methodology:

  • Preparation: a. Add an excess of amlodipine mesylate monohydrate powder to several glass vials (e.g., 20 mL scintillation vials). The excess should be sufficient to ensure a solid phase remains at equilibrium. b. Accurately dispense a fixed volume (e.g., 5 mL) of the desired organic solvent into each vial. c. Tightly cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a constant-temperature orbital shaker or rotator (e.g., at 25°C ± 0.5°C). b. Agitate the samples at a consistent rate (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sample Separation (Self-Validating System): a. Cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a solvent-compatible, chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter membrane.

  • Analysis: a. Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. b. Quantify the concentration of amlodipine in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). c. Calculate the original solubility in mg/mL, accounting for the dilution factor.

  • Solid Phase Confirmation: a. After the experiment, recover the remaining solid from the vials. b. Analyze the solid using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no phase transformation (e.g., dehydration, conversion to a different polymorph) occurred during the experiment. This step ensures the measured solubility corresponds to the initial solid form.

Workflow Visualization: Shake-Flask Method

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Confirmation A Add Excess API to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72h) B->C D Sedimentation C->D E Syringe Filtration (0.22 µm) D->E H Analyze Residual Solid (e.g., XRPD) D->H Phase Check F Dilute Sample E->F G Quantify via Validated HPLC F->G

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion and Future Directions

Amlodipine mesylate monohydrate presents a compelling case for use in pharmaceutical development due to its superior aqueous solubility. While its behavior in organic solvents is not yet fully characterized in public literature, a strong solubility in polar protic solvents like methanol can be inferred from data on related amlodipine forms. For definitive process design and formulation, the experimental determination of this solubility profile using standardized methods like the shake-flask protocol is essential. Future research should focus on generating and publishing quantitative solubility data for amlodipine mesylate monohydrate in a range of pharmaceutically relevant solvents at various temperatures to create a comprehensive resource for the scientific community.

References

  • A Technical Guide to the Physicochemical Properties of Amlodipine Mesylate Monohydrate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzlFI1fLsY-6QSd41b_kEL0uN6jiG-qi_AR8mNxRGmZPUMBwbOccPNTaF9jTOmEtVo7NeUltC81xE8Wcy5RFIHqW3Wb15oqWQ94iT7tyqPL6iJiWWJkZJZ9hLrQbiPHqUa0hfBxCN3ocmyiswljwaJgjJE61BdQEJiLWfEg73MCpHsTZNo8CWE-0jXUCUMgSDhP0RJ-8HTRQl1IKi_aQdQGQKdWrqav4nJHRGfVkg-Q9eXmw==]
  • PRODUCT MONOGRAPH Pr AMLODIPINE (Amlodipine Besylate Tablets). (2012, April 18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuWC8On2kjuCo0ZRNLypwggPQnp3ZODslcc2g7vj520XFJitoesTWFp6Pde4VICk_oU_9dFWd4VkNMeD2JLA88jZOJyhYYCEBC-xBy8Wz5NOOFMvSDNxAkn3-aKiptH3GlHw==]
  • Amlodipine mesylate monohydrate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9892976]
  • Comparative in vitro dissolution and in vivo bioavailability of commercial amlodipine tablets. (2017, March 15). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Comparative-in-vitro-dissolution-and-in-vivo-of-Rincon-Viquez-Palma-Aguirre-Hernandez-Campos-Aldana/905b53d0e9086303867c48f95c1a84f50e9f029c]
  • PRODUCT INFORMATION. Cayman Chemical. [URL: https://www.caymanchem.com/product/14838/amlodipine]
  • Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. (2010, October 28). Crystal Growth & Design - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cg101127z]
  • Amlodipine Besylate vs. Amlodipine: What's the Difference?. (2022, August 5). BuzzRx. [URL: https://www.buzzrx.
  • PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE: A BRIEF REVIEW MINI REVIEW. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20183002932]
  • Annex 4. World Health Organization (WHO). [URL: https://www.who.int/medicines/publications/pharmacopoeia/Proposal-solubility-QAS17_701_rev1.pdf]
  • Formulations of Amlodipine: A Review. (2014). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058287/]
  • Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt. (2018). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6072491/]
  • Process for preparing almodipine mesylate monohydrate. (2004). Google Patents. [URL: https://patents.google.
  • Spectrophotometric method of estimation of Amlodipine besylate using hydrotropic solubilization. (2011, December 5). Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/472_pdf.pdf]
  • Amlodipine mesylate monohydrate: a twinned and disordered structure. (2006). ResearchGate. [URL: https://www.researchgate.
  • Amlodipine Salt Forms: A Comparative Analysis for Pharmaceutical Development. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtlGXeD8QRBZycsv69tPUajeOq9a3cJ-Hw5cF8mwunCJJQjzLv8UmDc3Go_K8qynVA3vsL-oz-8X7PRqg-JmL1JtGvb8WmM7k6jD_NMurX1EH_MWNnu4rghtiFxZ_Hx3hCAQOpXTutIxeFbvp0xSXBgvXeEn2tUZgXmD2_s_tzSXx7VMb2hEd1FkxI1DITUA73gcNx8EXrWz5UrY4nlD8QfAIIi9pZizg=]
  • Amlodipine mesylate monohydrate, and preparation method and application thereof. (2021). Google Patents. [URL: https://patents.google.

Sources

Protocols & Analytical Methods

Method

HPLC method development for amlodipine mesylate monohydrate

Comprehensive Application Note: HPLC Method Development and Validation for Amlodipine Mesylate Monohydrate Executive Overview Amlodipine is a potent, long-acting dihydropyridine calcium channel blocker widely prescribed...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: HPLC Method Development and Validation for Amlodipine Mesylate Monohydrate

Executive Overview

Amlodipine is a potent, long-acting dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina pectoris. While amlodipine besylate is the most ubiquitous commercial salt, amlodipine mesylate monohydrate has garnered significant pharmaceutical interest. This specific monohydrate crystalline form exhibits exceptional purity (>99.5%), an optimal particle size distribution (D50: 55–85 μm), and superior flowability and compressibility (Carr index 10–25%), making it highly advantageous for high-speed direct tableting processes[1]. Furthermore, the monohydrate form specifically mitigates the instability and impurity generation often encountered with the anhydrous mesylate salt during synthesis and storage[2].

As a Senior Application Scientist, I have designed this technical guide to walk you through the rational development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for amlodipine mesylate monohydrate. This guide bypasses generic instructions, focusing instead on the mechanistic causality behind each chromatographic parameter to ensure you build a robust, self-validating analytical system.

Mechanistic Insights & Chromatographic Causality (E-E-A-T)

Method development is not a trial-and-error exercise; it is the application of physical chemistry to separation science. The following parameters were selected based on the specific physicochemical properties of amlodipine mesylate monohydrate:

  • Stationary Phase Selection (C18): Amlodipine is a highly lipophilic compound. An octadecylsilyl (C18) stationary phase provides the necessary hydrophobic retention to adequately resolve the active pharmaceutical ingredient (API) from its polar degradation products and formulation excipients[3].

  • Mobile Phase pH Optimization (pH 3.0): Amlodipine is a weak base with a pKa of approximately 8.6. If analyzed at a neutral pH, the secondary amine group of amlodipine strongly interacts with residual, ionized silanol groups ( SiO− ) on the silica column support, resulting in severe peak tailing. By buffering the mobile phase to pH 3.0 using triethylamine (TEA) and orthophosphoric acid (OPA), the silanol groups are fully protonated and neutralized ( SiOH ), while the drug remains fully ionized. This dual-action prevents secondary interactions, ensuring sharp, symmetrical peaks[3][4].

  • Detector Wavelength (237 nm): Amlodipine exhibits a strong chromophore with an ultraviolet absorption maximum ( λmax​ ) at 237 nm. Monitoring at this wavelength maximizes signal-to-noise ratio, enabling highly sensitive limits of detection (LOD)[3][5].

G A Start: Amlodipine Mesylate Monohydrate Profiling B Stationary Phase Selection (C18 Column for Lipophilicity) A->B C Mobile Phase Optimization (Buffer:ACN:MeOH) B->C D pH Adjustment (pH 3.0 to suppress silanol interaction) C->D E System Suitability Testing (Tailing < 2.0, Plates > 2000) D->E F ICH Q2(R1) Method Validation (Specificity, Linearity, Precision) E->F

Logical workflow for HPLC method development and validation.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. The analytical run is only considered valid if the System Suitability Testing (SST) criteria are strictly met prior to sample analysis.

Materials and Reagents
  • Amlodipine mesylate monohydrate reference standard (>99.5% purity)[1].

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Analytical-grade Triethylamine (TEA) and Orthophosphoric acid (OPA).

  • Ultra-pure water (18.2 MΩ·cm).

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase Preparation

  • Buffer Preparation: Dissolve 7.0 mL of TEA in 1000 mL of ultra-pure water.

  • pH Adjustment: Carefully add dilute OPA dropwise while monitoring with a calibrated pH meter until the solution reaches pH 3.0 ± 0.05[4].

  • Solvent Blending: Mix the pH 3.0 buffer, Acetonitrile, and Methanol in a volumetric ratio of 50:15:35 (v/v/v)[5].

  • Filtration & Degassing: Filter the combined mobile phase through a 0.45 μm nylon membrane filter under vacuum, followed by ultrasonic degassing for 10 minutes to prevent baseline noise from dissolved gases.

Step 2: Standard Solution Preparation

  • Accurately weigh 50.0 mg of the amlodipine mesylate monohydrate reference standard and transfer it into a 100 mL volumetric flask[3].

  • Add 60 mL of the mobile phase and sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the 100 mL mark with the mobile phase (Stock Solution: 500 μg/mL).

  • Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase. This yields the Working Standard Solution (50 μg/mL) .

Optimized Chromatographic Conditions

Summarized below are the finalized parameters that provide optimal retention and resolution.

Table 1: Optimized Chromatographic Parameters

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 5 μm (e.g., Zorbax Eclipse XDB or equivalent)
Mobile Phase pH 3.0 TEA Buffer : Acetonitrile : Methanol (50:15:35 v/v/v)
Flow Rate 1.0 mL/min (Isocratic elution)
Detection Wavelength UV at 237 nm
Column Temperature 30°C
Injection Volume 10 μL
Run Time 10 minutes (Amlodipine Retention Time ~2.6 - 4.0 min)
System Suitability Testing (SST)

Before injecting any unknown samples, inject the 50 μg/mL Working Standard Solution five times consecutively. The system validates itself only if the following criteria are achieved:

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Theoretical Plates (N) NLT 2000Ensures the column maintains adequate efficiency and resolving power[3].
Tailing Factor (T) NMT 2.0Confirms that secondary silanol interactions are successfully suppressed[3].
% RSD of Peak Area NMT 2.0% (n=5)Validates the precision of the auto-sampler and integration software[6].

Method Validation (ICH Q2(R1) Guidelines)

To transition this method from development to routine quality control, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[6].

Specificity and Forced Degradation

A stability-indicating method must unambiguously assess the analyte in the presence of its potential degradation products[7]. Subject the amlodipine mesylate monohydrate to the following stress conditions:

  • Acidic/Alkaline Stress: Treat 20 μg/mL solutions with 0.1 N HCl and 0.1 N NaOH, respectively, for 3 hours at room temperature[8].

  • Oxidative Stress: Expose the solution to 3% H2​O2​ for 3 hours.

  • Thermal Stress: Incubate the solid API at 80°C for 7 hours[9].

The method is deemed specific if the amlodipine peak is completely baseline-resolved from all emergent degradation peaks.

G API Amlodipine Mesylate Monohydrate Acid Acid/Base Stress (0.1N HCl / NaOH) API->Acid Ox Oxidative Stress (3% H2O2) API->Ox Therm Thermal Stress (80°C for 7h) API->Therm HPLC HPLC Analysis (Peak Resolution) Acid->HPLC Ox->HPLC Therm->HPLC Valid Stability-Indicating Profile Established HPLC->Valid

Forced degradation pathways to establish a stability-indicating HPLC profile.

Linearity, LOD, and LOQ

Prepare a minimum of five calibration standards ranging from 10 μg/mL to 100 μg/mL. Plot the peak area against the concentration. The method is linear if the correlation coefficient ( R2 ) is 0.999. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are calculated mathematically using the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ): LOD=3.3σ/S and LOQ=10σ/S [8].

Precision and Accuracy (Recovery)
  • Method Precision: Analyze six independent preparations of the 50 μg/mL standard. The relative standard deviation (%RSD) of the peak areas must be 2.0%[3].

  • Accuracy: Spike a placebo matrix with amlodipine mesylate monohydrate at 80%, 100%, and 120% of the nominal target concentration. The mean percentage recovery across all levels must fall strictly between 98.0% and 102.0% to ensure no matrix interference occurs[6].

Sources

Application

Application Note: Synthesis Pathway and Controlled Crystallization of Amlodipine Mesylate Monohydrate

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Introduction & Mechanistic Rationale Amlodipine is a ubiquitous, long-acting calcium channel blocker utilized in the managem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Introduction & Mechanistic Rationale

Amlodipine is a ubiquitous, long-acting calcium channel blocker utilized in the management of hypertension and angina pectoris. While amlodipine besylate is the most common commercial salt, amlodipine mesylate monohydrate (AMM) offers distinct physicochemical and manufacturing advantages that make it a superior candidate for specific formulations.

As a Senior Application Scientist, it is critical to understand the why behind the salt and polymorph selection:

  • Causality of Salt Selection: The mesylate salt exhibits significantly enhanced aqueous solubility compared to the besylate form. This is critical for formulating high-concentration liquid dosages or improving the dissolution profile of solid oral forms[1].

  • Causality of Hydrate Selection: Anhydrous amlodipine mesylate (Form A, melting point 184°C) is highly hygroscopic. By intentionally crystallizing the monohydrate form (Form B, melting point 145°C, ~3.4% water content), the crystal lattice is thermodynamically stabilized against ambient moisture fluctuations[2]. Furthermore, optimized crystallization of the monohydrate yields superior micromeritic properties (Carr index 10–25%), enabling direct compression in high-speed rotary tablet presses without the need for complex wet granulation steps[3].

Synthesis Pathway of Amlodipine Free Base

The precursor to AMM is amlodipine free base, which is typically synthesized via a phthalimido-protected intermediate to prevent unwanted side reactions during the Hantzsch dihydropyridine ring formation.

Mechanistic Insights: The phthalimido group protects the primary amine during synthesis. Deprotection is achieved using aqueous methylamine at 25–40°C. Methylamine is specifically chosen over hydrazine (the traditional Gabriel synthesis deprotection reagent) to avoid the generation of genotoxic impurities[4]. The resulting amlodipine free base is then extracted into a water-immiscible organic solvent (such as toluene or ethyl acetate), which efficiently separates the active pharmaceutical ingredient (API) from the water-soluble methylphthalimide byproduct[5].

SynthesisPathway A Phthalimido-protected Amlodipine Precursor B Deprotection (Aqueous Methylamine, 25-40°C) A->B Cleavage of protecting group C Amlodipine Free Base (Organic Extraction) B->C Phase separation D Salification (Methanesulfonic Acid + H2O) C->D Protonation E Amlodipine Mesylate Monohydrate (Form B) D->E Cooling crystallization (10°C)

Chemical synthesis and salification pathway of Amlodipine Mesylate Monohydrate.

Salification and Crystallization Protocol

This protocol details the controlled crystallization of AMM from amlodipine free base using a water-immiscible solvent system. Every step is designed as a self-validating system to ensure the selective nucleation of the monohydrate (Form B) over the anhydrous form (Form A).

Step-by-Step Methodology
  • Dissolution: Dissolve 25.0 g of amlodipine free base in 300 mL of ethyl acetate at room temperature (20–25°C) under a nitrogen blanket.

    • Causality: Ethyl acetate is water-immiscible but can dissolve sufficient water to facilitate hydrate formation without causing premature hydrolysis of the dihydropyridine ester groups[1]. Nitrogen prevents oxidative degradation.

  • Acid Preparation: In a separate vessel, dissolve 6.25 g of methanesulfonic acid in 250 mL of ethyl acetate.

    • Causality: Diluting the strong acid prevents localized pH extremes that could degrade the amlodipine molecule upon addition.

  • Hydration Adjustment: Add 5.0 mL of purified water to the methanesulfonic acid solution.

    • Causality: This provides the exact stoichiometric excess of water required to drive the crystal lattice into the monohydrate configuration[2].

  • Salification & Nucleation: Slowly add the methanesulfonic acid solution to the amlodipine free base solution over 30 minutes while stirring. Cool the reaction mass to 10°C.

    • Causality: Slow addition controls the supersaturation rate, preventing the precipitation of amorphous material. Cooling to 10°C reduces solubility, driving high-yield crystallization of Form B[2].

  • Maturation: Stir the suspension at 10°C for 1 hour.

    • Causality: Allows for Ostwald ripening, where smaller unstable crystals dissolve and redeposit onto larger crystals, improving the final particle size distribution[3].

  • Isolation & Drying: Filter the crystals under vacuum. Wash with 50 mL of cold ethyl acetate. Dry the material under vacuum at 35°C for 4 hours.

    • Self-Validation Check:Do not exceed 35°C . If the subsequent Karl Fischer titration yields <3.2% water, the drying temperature was too high, stripping the lattice water and converting the monohydrate back to the hygroscopic anhydrous Form A[2].

CrystallizationWorkflow S1 1. Dissolve Free Base in Ethyl Acetate (RT) S3 3. Controlled Mixing (Slow addition under N2) S1->S3 S2 2. Prepare Acid Solution (Methanesulfonic Acid + H2O) S2->S3 S4 4. Nucleation & Maturation (Cool to 10°C, Stir 1 hr) S3->S4 Supersaturation S5 5. Filtration & Vacuum Dry (Max 35°C for 4 hrs) S4->S5 Crystal Growth S6 6. QC Validation (KF Titration & DSC) S5->S6 Yield & Purity Check

Step-by-step crystallization and validation workflow for Amlodipine Mesylate Monohydrate.

Physicochemical Data & Quality Metrics

To ensure the integrity of the crystallized AMM, the batch must be validated against established micromeritic and thermal benchmarks. The table below summarizes the quantitative data required for batch release.

ParameterTarget SpecificationAnalytical MethodMechanistic Rationale
Water Content 3.4% – 3.6%Karl Fischer TitrationConfirms stoichiometric monohydrate formation[2]; prevents hygroscopic instability.
Melting Point 145 ± 3°CDifferential Scanning Calorimetry (DSC)Validates Form B crystal lattice. (A sharp endotherm at 184°C indicates anhydrous Form A contamination)[6].
Particle Size (D50) 55 – 85 μmLaser DiffractionOptimal size for uniform blending and preventing segregation during tableting[3].
Carr Index 10% – 25%Tapped / Bulk Density Calc.Indicates excellent powder flowability, enabling direct compression processes[3].
Purity > 99.5%HPLCEnsures removal of methylphthalimide and unreacted free base[3].

Sources

Method

Application Note: In Vitro Dissolution Testing Protocols for Amlodipine Mesylate Monohydrate

Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter formulation development challenges where the choice of the Active Pharmaceutical Ingredient (API) salt dictates the entire an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter formulation development challenges where the choice of the Active Pharmaceutical Ingredient (API) salt dictates the entire analytical control strategy. Amlodipine, a potent calcium channel blocker, is a Biopharmaceutics Classification System (BCS) Class I compound, characterized by high solubility and high permeability[1].

While the besylate salt is the traditional compendial standard, amlodipine mesylate monohydrate is increasingly utilized in novel formulations. The mesylate monohydrate form exhibits exceptionally high aqueous solubility—exceeding that of the besylate salt by more than a factor of ten, making it highly resistant to moisture loss and highly bioavailable[2]. This ultra-rapid dissolution profile requires a highly discriminatory in vitro testing protocol to accurately capture release kinetics, detect manufacturing variations, and support biowaiver applications.

Causality in Experimental Design: The "Why" Behind the Method

A robust protocol is not merely a sequence of steps; it is a carefully engineered system designed to control environmental variables. Every parameter in this protocol is selected based on the specific physicochemical vulnerabilities of amlodipine.

  • Media Selection: The FDA Dissolution Methods Database and USP monographs recommend 0.01 N HCl as the standard medium[3][4]. This acidic environment (pH ~2.0) mimics the fasted gastric state, ensuring absolute sink conditions for the basic amlodipine molecule (pKa ~8.6). For biowaiver profiling, testing must be expanded to pH 4.5 (acetate buffer) and pH 6.8 (phosphate buffer) to prove pH-independent release[1].

  • Hardware Constraints (The Stainless Steel Anomaly): A critical, often-overlooked failure mode in amlodipine dissolution is metal-catalyzed degradation. The dihydropyridine ring of amlodipine undergoes rapid oxidative degradation to a pharmacologically inactive pyridine derivative when exposed to stainless steel[3]. Therefore, the use of Teflon-coated or inert polymeric paddles and vessel components is strictly mandatory[5][6].

  • Hydrodynamic Conditions: USP Apparatus 2 (Paddle) is the gold standard for immediate-release solid oral dosage forms. While 75 RPM is the compendial standard for routine Quality Control (QC)[6], a reduced speed of 50 RPM is often employed during formulation development to increase the discriminatory power of the test, preventing the artificially rapid dissolution that can mask subtle formulation differences[1][7].

Workflow Visualization

G A 1. Media Preparation 0.01 N HCl (500 mL) at 37 ± 0.5 °C B 2. Apparatus Setup USP App 2, 75 RPM (Teflon/Inert Paddles ONLY) A->B C 3. Dissolution Execution Introduce Mesylate Monohydrate Tablets B->C D 4. Kinetic Sampling 5, 10, 15, 20, 30, 45 min (0.45 µm PTFE Filtration) C->D E 5. Analytical Quantification HPLC-UV at 239 nm D->E F 6. Data Synthesis Profile Comparison & f2 Calculation E->F

Workflow for in vitro dissolution testing of amlodipine mesylate monohydrate.

Quantitative Parameters for Dissolution Testing

To facilitate method transfer and standardization, the operational parameters are summarized below, contrasting routine QC with comprehensive biowaiver profiling.

ParameterRoutine QC (USP/FDA Standard)Biowaiver Profiling (BCS Class I)Mechanistic Rationale
Medium 0.01 N HCl0.01 N HCl, pH 4.5 Acetate, pH 6.8 PhosphateProves pH-independent high solubility across the GI tract.
Volume 500 mL900 mL900 mL ensures absolute sink conditions for multi-pH profiling.
Apparatus USP 2 (Paddle)USP 2 (Paddle)Standard hydrodynamic flow for immediate-release solid orals.
Speed 75 RPM50 RPMLower RPM provides higher discriminatory power for highly soluble salts.
Hardware Teflon-coated / InertTeflon-coated / InertPrevents metal-catalyzed oxidative degradation of the API.
Timepoints 30 min (Single point)5, 10, 15, 20, 30, 45, 60 minCaptures early-phase burst release kinetics critical for f2​ calculation.
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in quality control checkpoints ensure that any deviation is detected before data is finalized.

Phase 1: Preparation & System Verification
  • Media Preparation: Prepare 0.01 N HCl by diluting hydrochloric acid in purified water. Degas the medium at 41°C under vacuum to remove dissolved oxygen, which can exacerbate oxidative degradation.

  • Hardware Integrity Check (Validation Checkpoint): Physically inspect the USP Apparatus 2 paddles. Ensure the Teflon coating is completely intact with no exposed stainless steel[5]. Any scratch exposing metal will invalidate the assay.

  • Equilibration: Dispense 500 mL (or 900 mL for profiling) of the degassed medium into each vessel. Equilibrate to 37 ± 0.5 °C[1].

Phase 2: Execution & Kinetic Sampling
  • Introduction: Drop one amlodipine mesylate monohydrate tablet into each of the six vessels simultaneously. Immediately initiate paddle rotation at 75 RPM (or 50 RPM for profiling).

  • Sampling: At predetermined timepoints (e.g., 5, 10, 15, 20, 30, 45 minutes), withdraw 5 mL of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating blade, not less than 1 cm from the vessel wall.

  • Filtration & Adsorption Control (Validation Checkpoint): Pass the sample through a 0.45 µm PTFE syringe tip filter. Critical Step: Discard the first 3 mL of the filtrate to saturate any active binding sites on the filter membrane, ensuring the collected sample accurately represents the vessel concentration[5]. Replace the withdrawn volume with fresh, pre-warmed medium if performing multi-point profiling.

Phase 3: Analytical Quantification (HPLC-UV)
  • Mobile Phase: Prepare a mixture of Methanol, Acetonitrile, and Buffer (35:15:50). The buffer consists of 7.0 mL triethylamine in 1000 mL water, adjusted to pH 3.0 ± 0.1 with phosphoric acid[3].

  • Chromatographic Conditions: Use a C18 column (4.6-mm × 15-cm; 5-µm packing L1), flow rate of 1.0 mL/min, and UV detection at 239 nm[5].

  • System Suitability (Validation Checkpoint): Inject a standard solution containing amlodipine and amlodipine related compound A. The resolution between the two peaks must be Not Less Than (NLT) 8.5, and the relative standard deviation for replicate injections must be Not More Than (NMT) 2.0%[5].

Phase 4: Data Synthesis

Calculate the cumulative percentage of amlodipine dissolved. For comparative biowaiver studies, utilize the similarity factor ( f2​ ) to compare the mesylate monohydrate formulation against the reference listed drug (RLD). An f2​ value between 50 and 100 validates equivalent release kinetics[1].

Sources

Application

Application Notes &amp; Protocols: Formulation Development Strategies for Amlodipine Mesylate Monohydrate

Abstract Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] The selection of an appropriate salt form is a pivotal decision in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] The selection of an appropriate salt form is a pivotal decision in pharmaceutical development, directly influencing a drug's physicochemical properties and ultimate bioavailability. Amlodipine mesylate monohydrate has emerged as a promising alternative to the more common besylate salt, primarily due to its significantly enhanced aqueous solubility, which can be over ten times greater.[1][2] This attribute presents unique opportunities for robust and versatile formulation design. This technical guide provides a comprehensive framework for the formulation development of amlodipine mesylate monohydrate. We will explore critical pre-formulation characterization, outline detailed strategies for the development of both solid and liquid oral dosage forms, and provide validated analytical protocols for quality control. The causality behind experimental choices is elucidated to empower researchers, scientists, and drug development professionals in their formulation endeavors.

Part 1: Pre-formulation & Physicochemical Characterization

Core Directive: A thorough understanding of the active pharmaceutical ingredient's (API) intrinsic properties is the foundation of rational formulation design. The pre-formulation stage aims to identify and characterize properties that may influence drug performance and processability.

Key Physicochemical Properties

Amlodipine mesylate monohydrate's properties make it an attractive candidate for straightforward formulation approaches. Its enhanced solubility and favorable solid-state characteristics are particularly noteworthy.

PropertyDescriptionSignificance in FormulationReference
Chemical Formula C₂₁H₃₁ClN₂O₉SDefines the molecule's composition and molecular weight.[3]
Molecular Weight 523.0 g/mol Essential for all stoichiometric calculations in formulation.[3]
Appearance White to off-white crystalline powderBasic quality control parameter.[4]
Solubility Water: >10x the solubility of amlodipine besylate. Methanol: Freely soluble. Ethanol: Sparingly soluble.High aqueous solubility is a major advantage, facilitating rapid dissolution and enabling the development of oral solutions.[1][5]
pKa ~8.6As a weak base, solubility is pH-dependent, increasing significantly in acidic environments. This is critical for predicting dissolution in the GI tract.[1]
Solid-State Properties Good flow properties and compressibility reported.Suitable for direct compression tableting, a cost-effective and efficient manufacturing process.[1][2]
Stability Susceptible to hydrolysis, oxidation, and photolysis.Requires protection from light and careful excipient selection to avoid degradation. Formulations should be packaged in light-resistant containers.[1]
Pre-formulation Experimental Protocols

Objective: To experimentally verify the key physicochemical and mechanical properties of the API lot.

  • Solubility Determination:

    • Use the shake-flask method to determine equilibrium solubility in various media: purified water, 0.1 N HCl (simulated gastric fluid), and pH 4.5, 6.8 buffers (simulated intestinal fluid).

    • Equilibrate excess API in the solvent at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.

    • Filter the saturated solution through a 0.45 µm filter.

    • Analyze the filtrate concentration using a validated HPLC or UV-Vis spectrophotometry method.

  • Particle and Powder Characterization:

    • Particle Size Distribution: Analyze using laser diffraction to understand its potential impact on dissolution and content uniformity.

    • Bulk and Tapped Density: Determine using a graduated cylinder and a tapped density tester.

    • Powder Flowability: Calculate Carr's Index and Hausner Ratio from density data. Directly measure the Angle of Repose. Values for Carr's Index between 10-20% and an Angle of Repose of 15-25° indicate good flowability.[2]

  • Thermal Analysis (DSC/TGA):

    • Differential Scanning Calorimetry (DSC): Perform on the API to identify melting point, dehydration events, and potential polymorphic transitions. Amlodipine mesylate monohydrate is expected to show an initial endotherm corresponding to dehydration, followed by the melting of the anhydrous form at a higher temperature.[1]

    • Thermogravimetric Analysis (TGA): Run to quantify the water content and confirm the monohydrate nature of the crystal.

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.

  • Stress Conditions: Subject amlodipine mesylate monohydrate solutions and solid API to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid API at 80°C for 48 hours.

    • Photolytic: Expose solid API and solution to UV (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by a gradient HPLC method (see Protocol 8). The method is considered "stability-indicating" if it can resolve the main API peak from all degradation product peaks.

Objective: To screen for physical and chemical incompatibilities between the API and selected excipients.

Causality: The primary amine in the amlodipine structure is susceptible to the Maillard reaction with reducing sugars (e.g., lactose), especially in the presence of moisture and certain lubricants like magnesium stearate.[6][7] Therefore, avoiding lactose is a critical first step. This protocol validates the compatibility of other common excipients.

  • Sample Preparation: Prepare 1:1 (w/w) binary mixtures of amlodipine mesylate monohydrate with each proposed excipient (e.g., microcrystalline cellulose, dibasic calcium phosphate, sodium starch glycolate, crospovidone, magnesium stearate).

  • Isothermal Stressing: Store samples in open and closed vials at accelerated conditions (e.g., 40°C/75% RH) for 4 weeks. A control sample of pure API should be stored alongside.

  • Analysis:

    • Initial (T=0): Analyze the physical appearance of the mixtures. Run DSC on each mixture to detect any significant shifts in thermal events compared to the pure components.

    • Final (T=4 weeks): Re-evaluate physical appearance. Analyze each mixture using a stability-indicating HPLC method (Protocol 8) to quantify API content and detect the formation of any degradation products. A loss of potency >5% or the appearance of significant unknown peaks suggests an incompatibility.

Visualization 1: Pre-formulation Workflow

This diagram outlines the logical flow of pre-formulation studies, starting from basic characterization and leading to excipient selection.

Preformulation_Workflow API API Lot Received (Amlodipine Mesylate Monohydrate) PhysChem Physicochemical Characterization (Solubility, pKa, Particle Size, Thermal) API->PhysChem SolidState Solid-State Analysis (Flow Properties, Hygroscopicity, Polymorphism) API->SolidState Stability Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) API->Stability Data Compile Pre-formulation Data Report PhysChem->Data SolidState->Data HPLC_Dev Develop Stability- Indicating HPLC Method Stability->HPLC_Dev Input for Excipient Excipient Compatibility Study (Binary Mixtures, Isothermal Stress) HPLC_Dev->Excipient Use for Analysis Excipient->Data Formulation Proceed to Formulation Development Data->Formulation Go/No-Go

Caption: Workflow for pre-formulation evaluation of Amlodipine Mesylate Monohydrate.

Part 2: Formulation Development Strategies

Based on the pre-formulation data, amlodipine mesylate monohydrate is amenable to both solid and liquid oral dosage forms.

Strategy A: Immediate-Release Tablets by Direct Compression

Rationale: The reported good flow and compressibility of the API make direct compression (DC) the most efficient and cost-effective manufacturing method.[1][2] This process involves simple blending of the API and excipients followed by compression, avoiding the complexities of granulation.

Excipient ClassExample(s)Role & Rationale
Diluent / Filler Microcrystalline Cellulose (MCC), Dibasic Calcium Phosphate (DCP)Provides bulk to the formulation for ease of handling and compression. MCC offers excellent binding properties, while DCP is non-hygroscopic.
Disintegrant Sodium Starch Glycolate (SSG), CrospovidoneFacilitates rapid tablet breakup in aqueous environments, promoting fast drug release. A combination can sometimes provide synergistic effects.[8]
Lubricant Magnesium StearatePrevents the tablet blend from sticking to the punches and die wall during compression. Typically used at low concentrations (0.5-1.0%).
Glidant Colloidal Silicon DioxideImproves the flowability of the powder blend, ensuring uniform die filling and consistent tablet weight.

Note: Lactose should be avoided due to the potential for the Maillard reaction with the primary amine of amlodipine.[6][7]

Objective: To manufacture a 100 mg tablet containing 6.42 mg of amlodipine mesylate monohydrate (equivalent to 5 mg amlodipine).

Example Formulation:

IngredientFunctionmg/tablet% w/w
Amlodipine Mesylate MonohydrateAPI6.426.42
Microcrystalline Cellulose (PH 102)Diluent72.5872.58
Sodium Starch GlycolateSuperdisintegrant5.005.00
Dibasic Calcium PhosphateDiluent15.0015.00
Colloidal Silicon DioxideGlidant0.500.50
Magnesium StearateLubricant0.500.50
Total Weight 100.00 100.00

Manufacturing Steps:

  • Sieving: Pass the API and all excipients (except magnesium stearate) through a suitable mesh sieve (e.g., #40) to de-agglomerate and ensure particle size uniformity.

  • Pre-lubrication Blending: Combine the sieved API, microcrystalline cellulose, sodium starch glycolate, and dibasic calcium phosphate in a V-blender or bin blender. Mix for 10-15 minutes.

  • Lubrication: Add the sieved magnesium stearate to the blender and mix for a final 3-5 minutes. Causality: Over-mixing with the lubricant can lead to waterproofing of the granules, which can retard dissolution and decrease tablet hardness.

  • Compression: Compress the final blend into tablets using a rotary tablet press. Target tablet weight, hardness, and thickness should be established.

In-Process and Finished Product Quality Control:

TestSpecification (Example)
Weight Variation USP <905>
Hardness 4-6 kp
Friability < 1.0%
Disintegration Time < 15 minutes (for uncoated tablets)
Assay 90.0% - 110.0% of label claim
Dissolution NLT 85% (Q) of labeled amount in 15 minutes (in 0.01 N HCl)
Strategy B: Oral Solution

Rationale: The high aqueous solubility of amlodipine mesylate monohydrate makes a true solution a viable and preferred liquid dosage form over a suspension.[1][2] This eliminates concerns of physical instability (caking, sedimentation) and ensures dose uniformity, which is ideal for pediatric and geriatric populations.

Excipient ClassExample(s)Role & Rationale
Vehicle Purified WaterThe primary solvent.
Buffer System Citrate Buffer (Citric Acid, Sodium Citrate)To maintain a slightly acidic pH (e.g., pH 4.0-5.0) where amlodipine solubility and stability are optimal.
Preservatives Methylparaben, Propylparaben, Potassium SorbateTo prevent microbial growth in the aqueous formulation. A combination of parabens is often used for broad-spectrum activity.[9]
Sweeteners Sucrose, Sorbitol, Liquid MaltitolTo improve palatability. Non-cariogenic sweeteners like sorbitol are often preferred.[10]
Flavoring Agent e.g., Cherry or Orange FlavorTo mask any unpleasant taste of the API or other excipients.
Viscosity Modifier Methylcellulose, Xanthan GumOptional, to improve mouthfeel and pourability. Not strictly necessary for a true solution.[9]

Objective: To prepare a 100 mL batch of amlodipine oral solution (1 mg/mL, expressed as amlodipine base). Note: 1.284 mg of Amlodipine Mesylate Monohydrate is equivalent to 1 mg of Amlodipine.

Manufacturing Steps:

  • Preservative Dissolution: In a calibrated vessel, dissolve methylparaben and propylparaben in a portion of purified water heated to ~70°C. Cool the solution to room temperature while stirring.

  • Excipient Addition: To the cooled solution, add and dissolve the citric acid, sodium citrate, and sweetener (e.g., sorbitol).

  • API Dissolution: Add and dissolve the required amount of amlodipine mesylate monohydrate (128.4 mg for 100 mL) into the solution. Stir until fully dissolved.

  • Final Additions: Add the flavoring agent and mix.

  • Volume Adjustment: Add purified water to reach the final volume (100 mL) and mix until uniform.

  • Packaging: Fill into amber glass or plastic bottles to protect from light.

Visualization 2: Dosage Form Selection Logic

This diagram illustrates the decision-making process for choosing between a solid or liquid dosage form for amlodipine mesylate monohydrate.

Dosage_Form_Selection Start Start: Amlodipine Mesylate Monohydrate Formulation Target Define Target Patient Population Start->Target Adult Adults / Standard Population Target->Adult Swallowing ability OK Pediatric Pediatric / Geriatric / Dysphagic Patients Target->Pediatric Swallowing difficulty Solid Develop Solid Oral Dosage Form (Tablet) Adult->Solid Liquid Develop Liquid Oral Dosage Form (Solution) Pediatric->Liquid DC Direct Compression (Good Flow/Compressibility) Solid->DC API property Granulation Wet/Dry Granulation (Poor Flow) Solid->Granulation API property Solution Oral Solution (High Aqueous Solubility) Liquid->Solution API property Suspension Suspension (Poor Solubility) Liquid->Suspension API property

Caption: Decision tree for selecting an appropriate oral dosage form.

Part 3: Analytical Methodologies

Reliable analytical methods are required for quality control, from raw material testing to final product release and stability studies.

Protocol 6: Assay by UV-Vis Spectrophotometry

Application: A rapid and simple method for routine QC testing of drug content in tablets and solutions.

  • Solvent/Blank: 0.01 M Hydrochloric Acid (HCl).

  • Standard Preparation: Prepare a stock solution of amlodipine mesylate monohydrate reference standard in 0.01 M HCl. Dilute to a final concentration of approximately 10-20 µg/mL (as amlodipine).

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer an accurately weighed portion of the powder equivalent to one tablet's strength into a volumetric flask.

    • Add a small amount of methanol to aid initial wetting and dispersion, then dilute to ~70% of volume with 0.01 M HCl.[11]

    • Sonicate for 15 minutes, then make up to volume with 0.01 M HCl.

    • Filter the solution and perform a final dilution with 0.01 M HCl to match the standard concentration.

  • Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (~239-240 nm) against the blank.[11][12]

  • Calculation: Calculate the drug content using the standard comparison method.

Protocol 7: Dissolution Testing for Immediate-Release Tablets

Application: To assess the in-vitro release profile of the drug from the tablet, ensuring batch-to-batch consistency and predicting in-vivo performance.

ParameterCondition
Apparatus USP Apparatus 2 (Paddles)
Dissolution Medium 500 mL of 0.01 N HCl
Paddle Speed 75 RPM
Temperature 37 ± 0.5 °C
Sampling Times 5, 10, 15, 30 minutes
Quantification UV-Vis Spectrophotometry at ~240 nm or HPLC
Acceptance Criteria NLT 85% (Q) of the labeled amount is dissolved in 15 minutes.

Reference: Based on common biowaiver conditions and pharmacopeial methods for amlodipine tablets.[2][11]

Protocol 8: Stability-Indicating HPLC Method

Application: For assay, impurity profiling, and stability testing where specificity is crucial.

ParameterCondition (Example)
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient or Isocratic mixture of Phosphate Buffer (e.g., pH 3.0) and Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 239 nm
Injection Volume 20 µL
Diluent Mobile Phase or Acetonitrile:Water (50:50)

Note: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualization 3: Analytical Workflow for Tablet Release

This diagram shows the sequence of analytical tests performed for the quality control and release of a batch of amlodipine mesylate monohydrate tablets.

Analytical_Workflow Start Finished Tablet Batch Physical Physical Tests (Appearance, Hardness, Friability) Start->Physical Disintegration Disintegration Test (<15 min) Start->Disintegration Weight Weight Variation (USP <905>) Start->Weight Assay Assay & Content Uniformity (HPLC or UV) Physical->Assay Disintegration->Assay Weight->Assay Dissolution Dissolution Test (USP App. 2) Assay->Dissolution Impurities Related Substances (HPLC) Dissolution->Impurities Release Batch Release (Certificate of Analysis) Impurities->Release

Caption: Quality control testing workflow for final batch release of tablets.

Conclusion

The formulation of amlodipine mesylate monohydrate offers distinct advantages over other salt forms, primarily stemming from its superior aqueous solubility. This property simplifies development, enabling the use of efficient manufacturing processes like direct compression for tablets and facilitating the creation of patient-centric oral solutions. A successful development program is contingent upon a robust pre-formulation investigation that characterizes the API's properties and ensures excipient compatibility. By leveraging the strategies and detailed protocols outlined in this guide, researchers and developers can navigate the formulation landscape effectively, leading to the creation of stable, high-quality, and bioavailable drug products.

References

  • A Technical Guide to the Physicochemical Properties of Amlodipine Mesylate Monohydrate - Benchchem. [URL: https://www.benchchem.
  • Design, development and optimization of Amlodipine Besylate tablets - Scholars Research Library. [URL: https://www.scholarsresearchlibrary.
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  • Development and Validation of a Chromatography Method Using Tandem UV/Charged Aerosol Detector for Simultaneous Determination of Amlodipine Besylate and Olmesartan Medoxomil: Application to Drug-Excipient Compatibility Study - PubMed. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5748117/]
  • Amlodipine mesylate monohydrate | C21H31ClN2O9S | CID 9892976 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
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  • Physico-chemical Characterization of Hydrated and Anhydrous Crystal Forms of Amlodipine Besylate in: Journal of Thermal Analysis and Calorimetry Volume 68 Issue 2 (2004) - AKJournals. [URL: https://akjournals.com/view/journals/10973/68/2/article-p467.xml]
  • Amlodipine Besylate–Excipients Interaction in Solid Dosage Form | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Amlodipine-Besylate%E2%80%93Excipients-Interaction-in-Jaber-Al-Zehouri/39b7a4216e50777e408d6c7009c95333f2113264]
  • Formulations of Amlodipine: A Review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4576041/]
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences - Formulation and Evaluation of Amlodipine Besylate Floating Tablets - RJPBCS. [URL: https://www.rjpbcs.com/pdf/2013_4(4)/[6].pdf]

  • PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE: A BRIEF REVIEW MINI REVIEW - CABI Digital Library. [URL: https://d1wqtxts1xzle7.cloudfront.net/55866763/27-libre.pdf?1518174783=&response-content-disposition=inline%3B+filename%3DPHYSICOCHEMICAL_PROPERTIES_AND_PHARMACOL.pdf&Expires=1711626227&Signature=Y6rW4N6G-n-8V2-L4y8j95Xn29Rk2p15T6tL-o24r9kG-hNqJ9w28m-N7t6-5QB-5w319hUv733-14w4T-71V6z5oY-6p7w2-5p-1-4-2-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9-1-3-5-7-9&Key-Pair-Id=APKAJLOHF5GGSLRBV4ZA]
  • Formulation and Evaluation of S-(-)-Amlodipine Besylate and Nebivolol Hydrochloride Tablets - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3267272/]
  • COMPATIBILITY STUDIES WITH PHARMACEUTICAL EXCIPIENTS OF AMLODIPINE FOR THE DEVELOPMENT OF NOVEL DELIVERY SYSTEMS | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/313885686_COMPATIBILITY_STUDIES_WITH_PHARMACEUTICAL_EXCIPIENTS_OF_AMLODIPINE_FOR_THE_DEVELOPMENT_OF_NOVEL_DELIVERY_SYSTEMS]
  • Formulation and Characterization of Fast Disintegrating tablets of Amlodipine using Super-disintegrants - Journal of Applied Pharmaceutical Science. [URL: http://www.japsonline.com/admin/php/uploads/579_pdf.pdf]
  • Physicochemical Characterization of Hydrated and Anhydrous Crystal Forms of Amlodipine Besylate | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Validation of methodology for assay, pharmaceutical equivalence, and comparative dissolution profile for tablets containing amlodipine besylate. [URL: https://www.scielo.br/j/rbcf/a/f8YjST8B3Q3gwz8qgqTzYvP/?lang=en]
  • Current Analytical Methods For Amlodipine And its Formulations: A Review - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Current-Analytical-Methods-For-Amlodipine-And-Its-A-Review-Al-Ghannam-El-Din/5412437c355c4538d601d08e50b868e426577579]
  • PRODUCT MONOGRAPH Pr pms-AMLODIPINE Amlodipine Besylate Tablets, USP 2.5 mg, 5 mg and 10 mg Antihypertensive-Antianginal Agent P. [URL: https://pdf.hres.ca/dpd_pm/00057049.PDF]
  • CN112538044B - Amlodipine mesylate monohydrate, and preparation method and application thereof - Google Patents. [URL: https://patents.google.
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  • (PDF) Current Analytical Methods For Amlodipine And Its Formulations: A Review. [URL: https://www.researchgate.
  • preparation, characteristic evaluation and dissolution enhancement of amlodipine besylate by polymorphism technique - wjpps. [URL: https://www.wjpps.com/wjpps_controller/abstract_gallery/1421111003.pdf]
  • Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization | Crystal Growth & Design - ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/cg100705g]
  • DE112004000712T5 - Process for the preparation of amlodipine mesylate monohydrate - Google Patents. [URL: https://patents.google.
  • WO2004096770A1 - Process for preparing almodipine mesylate monohydrate - Google Patents. [URL: https://patents.google.
  • DESIGN, CHARACTERIZATION AND EVALUATION OF POLYMORPHISM OF AMLODIPINE BESYLATE | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Evaluation of In Vitro Equivalence of Commonly Available Generic Brands of Amlodipine Tablets in Saudi Arabia Under Biowaiver Conditions. [URL: https://www.dovepress.com/evaluation-of-in-vitro-equivalence-of-commonly-available-generic-bra-peer-reviewed-fulltext-article-DDDT]
  • Amlodipine Besylate vs. Amlodipine: What's the Difference? - BuzzRx. [URL: https://www.buzzrx.
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  • Is Amlodipine Besylate The Same As Amlodipine - Consensus Academic Search Engine. [URL: https://consensus.app/papers/understanding-differences-amlodipine-besylate-consensus/1f7a0c0a5d0e5f2a9c3d4e0e6b5a8c9e/]
  • Formulation and In-Vitro Evaluation of Amlodipine Besylate Floating Tablets Using Different Polymers. [URL: https://wjpr.s3.ap-south-1.amazonaws.com/article_issue/1694756597.pdf]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating &amp; Troubleshooting Amlodipine Mesylate Monohydrate

Welcome to the Formulation Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals working to optimize the aqueous solubility and dissolution kinetics of amlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals working to optimize the aqueous solubility and dissolution kinetics of amlodipine mesylate monohydrate.

Below, you will find an authoritative synthesis of physicochemical principles, troubleshooting guides, validated protocols, and mechanistic workflows designed to resolve complex formulation challenges.

Part 1: Fundamental Physicochemical Properties (FAQ)

Q1: Why transition from amlodipine besylate to amlodipine mesylate monohydrate in formulation development? A: The selection of the mesylate monohydrate salt is driven by a profound thermodynamic advantage in aqueous media. Amlodipine mesylate monohydrate exhibits an aqueous solubility greater than 10 times that of the industry-standard amlodipine besylate[1],[2]. Furthermore, specific crystalline forms of the mesylate monohydrate demonstrate superior flowability and compressibility (Karl index of 10-25%), making it highly suitable for direct powder tableting in high-speed rotary presses without the need for complex granulation steps[2].

Q2: Why does amlodipine mesylate monohydrate exhibit erratic solubility across different gastrointestinal compartments? A: Amlodipine is a weak base with a pKa of approximately 8.6[1]. According to the Henderson-Hasselbalch equation, the drug remains highly protonated (ionized) and soluble in the acidic environment of the stomach. However, as it transitions to the neutral or slightly basic media of the lower intestine (pH 6.8–7.4), the equilibrium shifts toward the unionized free base. This free base is highly lipophilic, leading to a sharp decrease in aqueous solubility and potential precipitation[1].

Q3: What are the primary degradation pathways I need to prevent during aqueous formulation? A: Amlodipine is highly susceptible to two primary degradation pathways in aqueous media:

  • Hydrolysis: The ester groups on the molecule are vulnerable to hydrolytic cleavage in both highly acidic and basic media[1].

  • Oxidation: The 1,4-dihydropyridine ring is prone to oxidative aromatization, converting into a pharmacologically inactive pyridine derivative[1]. Formulations must strictly control pH and minimize dissolved oxygen.

Part 2: Comparative Physicochemical Data

To guide your excipient selection and formulation strategy, the following table summarizes the quantitative differences between the mesylate monohydrate and besylate salt forms.

ParameterAmlodipine Mesylate MonohydrateAmlodipine BesylateCausality / Impact on Formulation
Aqueous Solubility > 26.0 mg/mL[1],[2]~ 2.6 mg/mL[1]Mesylate possesses lower crystal lattice energy and favorable hydration, driving rapid dissolution.
pKa ~ 8.6[1]~ 8.6[1]Governs pH-dependent solubility; requires micro-environmental pH control in basic media.
Hydration State Monohydrate[2]Anhydrous / Dihydrate[1]Monohydrate resists further moisture absorption, preventing physical instability during storage[2].
Compressibility Excellent (Direct Tableting)[2]StandardMesylate crystals (D50: 55-85 µm) reduce the need for binders and granulation fluids[2].

Part 3: Troubleshooting Guide for Solubility Enhancement

This section addresses specific issues encountered when attempting to further enhance the dissolution rate of amlodipine mesylate monohydrate in complex matrices.

Issue 1: My Amorphous Solid Dispersion (ASD) shows excellent initial solubility, but the dissolution rate drops significantly after 3 months of storage.

  • Causality: You are likely experiencing drug recrystallization. Common hydrophilic carriers like Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs) are highly hygroscopic[3]. Absorbed moisture acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) of the polymer matrix. This increases molecular mobility, allowing the amorphous amlodipine to revert to its lower-energy, poorly soluble crystalline state.

  • Solution: Transition to a less hygroscopic polymer with a higher Tg​ , such as HPMCAS. Additionally, ensure the drug-to-carrier ratio is optimized (e.g., 1:3 or 1:5) to ensure complete molecular dispersion, and store the final product in strict desiccating conditions[3].

Issue 2: Incorporating the drug into a Cyclodextrin inclusion complex is not yielding the expected linear increase in solubility.

  • Causality: Non-linear solubility enhancement usually indicates steric hindrance preventing a 1:1 stoichiometric fit, or the formation of higher-order, poorly soluble complexes (an AP​ or B -type phase solubility profile).

  • Solution: Conduct a rigorous Phase Solubility Study (see Protocol B) to calculate the apparent stability constant ( K1:1​ ). If the cavity of standard β -cyclodextrin is insufficient, pivot to Hydroxypropyl- β -Cyclodextrin (HP- β -CD), which offers greater aqueous solubility and a more flexible hydrophobic cavity to accommodate the dihydropyridine ring.

Issue 3: The drug dissolves rapidly in 0.1N HCl but precipitates during in vitro dissolution testing in pH 6.8 phosphate buffer.

  • Causality: As the pH approaches the drug's pKa (8.6), the solubility exponentially decays due to the formation of the free base[1].

  • Solution: Incorporate an acidic micro-environmental pH modifier (e.g., citric acid or tartaric acid) directly into the tablet matrix. As the tablet disintegrates, the acidifier dissolves first, creating a localized low-pH microclimate that maintains the drug in its highly soluble, ionized state.

Part 4: Validated Experimental Protocols

To ensure scientific integrity and reproducibility, utilize these self-validating protocols for your solubility enhancement workflows.

Protocol A: Preparation and Validation of Amorphous Solid Dispersions (Solvent Evaporation)

This protocol converts crystalline amlodipine into a highly soluble amorphous state trapped within a polymer matrix[3].

  • Weighing: Accurately weigh amlodipine mesylate monohydrate and PEG 4000 in a 1:3 mass ratio[3].

  • Dissolution: Dissolve both the active pharmaceutical ingredient (API) and the polymer in a sufficient quantity of methanol in a glass evaporating dish under continuous magnetic stirring until the solution is optically clear[3].

  • Evaporation: Transfer the dish to a heating mantle or rotary evaporator set to a controlled temperature of 40°C to slowly evaporate the methanol[3].

  • Desiccation: Place the resulting solid mass in a vacuum desiccator for 24 hours to guarantee the complete removal of residual solvent[3].

  • Milling: Pulverize the dried mass using a mortar and pestle, then pass it through a 100 µm mesh sieve to standardize the particle size and surface area[3].

  • Self-Validation Step: Analyze the final sieved powder using X-Ray Powder Diffraction (XRPD). The complete disappearance of sharp diffraction peaks confirms the successful transition to the amorphous state[3].

Protocol B: Phase Solubility Study for Cyclodextrin Complexation

This protocol determines the thermodynamic stability of the drug-cyclodextrin inclusion complex.

  • Preparation: Prepare a series of aqueous solutions containing increasing molar concentrations of HP- β -CD (e.g., 0, 5, 10, 15, 20 mM) in a pH 4.5 acetate buffer.

  • Saturation: Add an excess amount of amlodipine mesylate monohydrate to each vial to ensure saturated conditions.

  • Equilibration: Seal the vials and agitate them in a shaking water bath at 25°C for 48 hours to achieve thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove all undissolved drug particles.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved amlodipine concentration using a validated HPLC-UV method.

  • Self-Validation Step: Plot the molar concentration of dissolved amlodipine (y-axis) against the molar concentration of HP- β -CD (x-axis). An AL​ -type linear plot validates a 1:1 stoichiometric inclusion complex. Calculate the stability constant ( K1:1​ ) using the equation: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the drug.

Part 5: Mechanistic & Workflow Visualizations

The following diagrams map the biological causality of the drug and the logical workflow for resolving solubility bottlenecks.

G Amlodipine Amlodipine (Calcium Channel Blocker) L_Type_Channel L-Type Calcium Channel (Cell Membrane) Amlodipine->L_Type_Channel Inhibits Vasodilation Vasodilation & Blood Pressure Reduction Amlodipine->Vasodilation Net Clinical Effect Ca_Influx Calcium Influx L_Type_Channel->Ca_Influx Allows Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Triggers MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Vascular Smooth Muscle Contraction MLCK->Contraction Induces Contraction->Vasodilation Prevented by Amlodipine

Mechanism of Action: Amlodipine inhibiting L-type calcium channels to induce vasodilation.

G Start Low Aqueous Solubility in Target Media Check_pH 1. Assess Media pH (Is pH > 6.8?) Start->Check_pH pH_Adjust Adjust pH / Use Acidifiers (e.g., Citric Acid) Check_pH->pH_Adjust Yes Solid_Dispersion 2. Formulate Solid Dispersion (PVP/PEG Carrier) Check_pH->Solid_Dispersion No pH_Adjust->Solid_Dispersion Still Insoluble Success Target Solubility Achieved pH_Adjust->Success Solubility Improved Check_Stability Check Physical Stability (XRD/DSC) Solid_Dispersion->Check_Stability Cyclodextrin 3. Cyclodextrin Complexation (HP-β-CD) Check_Stability->Cyclodextrin Recrystallization Detected Check_Stability->Success Amorphous & Stable Cyclodextrin->Success

Troubleshooting workflow for enhancing the aqueous solubility of amlodipine formulations.

Part 6: References

  • A Technical Guide to the Physicochemical Properties of Amlodipine Mesylate Monohydrate. BenchChem.1

  • Technical Support Center: Enhancing Amlodipine Dissolution Rate. BenchChem.3

  • CN112538044B - Amlodipine mesylate monohydrate, and preparation method and application thereof. Google Patents.2

Sources

Optimization

Technical Support Center: Optimizing Crystallization of Amlodipine Mesylate Monohydrate

Welcome to the Technical Support Center for amlodipine mesylate monohydrate (AMM) formulation and crystallization. This guide is designed for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amlodipine mesylate monohydrate (AMM) formulation and crystallization. This guide is designed for researchers, scientists, and drug development professionals. It provides validated methodologies, mechanistic troubleshooting, and foundational data to ensure the successful crystallization of the stable monohydrate form.

Part 1: Physicochemical Data & Target Specifications

Amlodipine acts as a peripheral arterial vasodilator. While amlodipine besylate is the most common salt form, the mesylate monohydrate form is highly sought after in drug development due to its vastly superior aqueous solubility (>10 times that of the besylate form)[1].

To achieve optimal flowability for direct compression tableting, your crystallization process must target specific physicochemical parameters[2].

PropertyValueClinical / Formulation Impact
Molecular Formula C₂₁H₃₁ClN₂O₉SDefines stoichiometric acid requirements[3].
Molecular Weight 523 g/mol Used for precise equivalent calculations[3].
Aqueous Solubility > 26 mg/mL>10x higher than besylate; requires controlled supersaturation to prevent oiling out[1].
pKa ~8.6 (Weak Base)pH-dependent solubility; dictates the required acid addition rate[1].
Target Particle Size D50: 55-85 μmEnsures optimal flowability and compressibility for direct compression tableting[2].
Part 2: Standard Operating Procedure (SOP) - Controlled Crystallization

Protocol: Seed-Induced Crystallization of Amlodipine Mesylate Monohydrate

Self-Validating Principle: This protocol utilizes a split-acid addition and seeding strategy to control supersaturation. In-process moisture monitoring is embedded to validate the thermodynamic stability of the monohydrate form before final release.

Step 1: Dissolution (Free Base Preparation)

  • Action: Dissolve amlodipine free base in an aqueous organic solvent (e.g., water-saturated ethyl acetate) at 20–25°C[2].

  • Causality: Ethyl acetate provides a moderate solubility profile, preventing the drug from remaining entirely in the mother liquor while allowing enough water activity to satisfy the monohydrate stoichiometric requirement.

Step 2: Initial Acidification (Metastable Zone Entry)

  • Action: Slowly add 15–25% of the total required methanesulfonic acid[2]. (Total required is 0.9–1.2 equivalents relative to the free base).

  • Causality: Adding a fraction of the acid brings the solution into the metastable zone without triggering spontaneous, uncontrolled primary nucleation, which often leads to amorphous precipitation.

Step 3: Seeding

  • Action: Introduce 0.5% to 10% (w/w relative to free base) of high-purity amlodipine mesylate monohydrate seed crystals[2].

  • Causality: Seeding bypasses the high activation energy of primary nucleation. The seed crystals act as templates, forcing the solute to adopt the specific hydrogen-bonded ribbon structure of the monohydrate along the c direction[4].

  • Validation Check: Visually confirm that the seed crystals do not dissolve. If they dissolve, the solution is undersaturated; add slightly more acid to reach the metastable zone.

Step 4: Complete Acidification & Growth

  • Action: Add the remaining methanesulfonic acid dropwise over 1–2 hours under continuous agitation.

  • Causality: Slow addition maintains a constant, low level of supersaturation, driving crystal growth on the existing seeds rather than forming new, fine nuclei. This yields the target D50 of 55-85 μm[2].

Step 5: Isolation & Drying

  • Action: Filter the suspension and wash with cold solvent. Dry under vacuum at a maximum of 40°C.

  • Validation Check: Perform Karl Fischer titration. The moisture content must align with the theoretical monohydrate value. Over-drying will strip the structural water, collapsing the lattice into an anhydrate.

AMM_Crystallization Start Amlodipine Free Base Solvent Dissolve in Aqueous Organic Solvent Start->Solvent Acid1 Add 15-25% of Total Methanesulfonic Acid Solvent->Acid1 T = 20-25°C Seed Add AMM Seed Crystals (0.5 - 10% w/w) Acid1->Seed Reach Metastable Zone Acid2 Add Remaining Acid (Total 0.9 - 1.2 eq) Seed->Acid2 Induce Nucleation Cooling Controlled Cooling & Stirring Acid2->Cooling Drive Crystal Growth Filtration Filtration & Washing Cooling->Filtration Drying Vacuum Drying at 40°C (Monitor Moisture) Filtration->Drying End Amlodipine Mesylate Monohydrate Crystals Drying->End

Workflow for the controlled crystallization of amlodipine mesylate monohydrate.

Part 3: Troubleshooting Guides & FAQs

Q: Why is my crystallization yielding an amorphous precipitate or "oiling out" instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level exceeds the spinodal curve before nucleation can occur. Because amlodipine mesylate has a very high aqueous solubility compared to the besylate form[1], rapid addition of methanesulfonic acid causes a sudden pH drop, spiking local supersaturation. The molecules do not have time to orient into their crystalline lattice. Solution: Decrease the acid addition rate and strictly adhere to the seeding strategy (0.5-10% w/w)[2]. Seeding provides immediate surface area for growth, keeping the supersaturation below the oiling-out threshold.

Q: How do I control the hydration state to ensure I get the monohydrate rather than the anhydrate or dihydrate? A: Amlodipine mesylate monohydrate relies on extensive hydrogen bonding between the cation, anion, and the water molecule to form stable ribbons[4]. The final hydration state is dictated by the water activity ( aw​ ) of the solvent system. If the solvent is strictly anhydrous, the thermodynamically unstable anhydrate forms. If the water content is too high, metastable higher hydrates may form. Solution: Use an aqueous organic solvent with a controlled water content. Furthermore, do not exceed 40°C during vacuum drying. Differential Scanning Calorimetry (DSC) shows that hydrated forms of amlodipine typically exhibit an endothermic dehydration event around 100°C[1]. Excessive heat will strip the structural water.

Hydration_Logic WaterActivity Water Activity (aw) in Solvent System LowAw Low aw (< 0.2) WaterActivity->LowAw OptAw Optimal aw (0.3 - 0.7) WaterActivity->OptAw HighAw High aw (> 0.8) WaterActivity->HighAw Anhydrate Anhydrate Formation (Lattice Collapse) LowAw->Anhydrate Insufficient water Monohydrate Monohydrate Formation (Target Stable Form) OptAw->Monohydrate Fosters H-bond ribbons Dihydrate Dihydrate Formation (Metastable) HighAw->Dihydrate Excess water

Logical relationship between solvent water activity and AMM hydrate formation.

Q: What is the optimal stoichiometric ratio of methanesulfonic acid, and what happens if I deviate? A: The optimal ratio is 0.9 to 1.2 equivalents relative to the amlodipine free base[2].

  • Excess Acid (>1.2 eq): Amlodipine is susceptible to degradation in highly acidic media. Specifically, the ester groups on the dihydropyridine ring undergo hydrolysis[1].

  • Insufficient Acid (<0.9 eq): Leaves unreacted free base, which has poor water solubility and will contaminate the final product, altering the dissolution profile of the formulated tablet.

Q: How does the final particle size affect the formulation process? A: The solid-state properties of the Active Pharmaceutical Ingredient (API) dictate its processability. Amlodipine mesylate monohydrate synthesized with a particle size distribution of D10: 20-40 μm, D50: 55-85 μm, and D90: 95-140 μm exhibits excellent flow properties (Karl index 10-25%, angle of repose 15-35°)[2]. This specific morphology allows the API to be used in direct compression tableting, bypassing the costly and time-consuming need for wet granulation.

References
  • Google Patents. "Amlodipine mesylate monohydrate, and preparation method and application thereof." Patent CN112538044B.
  • Narasegowda, R. S., et al. "Amlodipine mesylate monohydrate: a twinned and disordered structure." Acta Crystallographica Section E: Structure Reports Online 62.12 (2006): o5814-o5816. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in Amlodipine Mesylate Monohydrate LC-MS/MS

Welcome to the Bioanalytical Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. It provides field-proven, mechanistically grounded troubleshooting strategies for quantifying amlodipine mesylate monohydrate in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Diagnostic Decision Tree

Before altering your methodology, use the following self-validating diagnostic workflow to isolate the root cause of signal variation.

ME_Troubleshooting Start Observe Signal Variation in Amlodipine LC-MS PostInfusion Perform Post-Column Infusion Experiment Start->PostInfusion CheckSuppression Is there a dip in baseline at Amlodipine RT? PostInfusion->CheckSuppression YesDip Yes: Co-eluting Matrix (Phospholipids/Salts) CheckSuppression->YesDip Yes NoDip No: Check Instrument or IS stability CheckSuppression->NoDip No Action1 Optimize Sample Prep (SPE / Phospholipid Removal) YesDip->Action1 Action2 Adjust LC Gradient (Shift RT away from matrix) YesDip->Action2

Caption: Diagnostic workflow for identifying and resolving LC-MS matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Mechanistic Causes

Why does amlodipine mesylate monohydrate suffer from severe ion suppression in positive ESI?

Answer: The ion suppression of amlodipine is driven by competitive ionization physics in the electrospray source. Amlodipine is a basic dihydropyridine calcium channel blocker with a primary amine group (pKa ~8.6). In positive electrospray ionization (+ESI), it readily accepts a proton to form a stable[M+H]+ ion[1].

However, when analyzing plasma or serum, endogenous glycerophosphocholines (phospholipids) often co-elute. These phospholipids possess highly surface-active trimethylamine headgroups that aggressively compete with amlodipine for the limited charge and surface area of the ESI droplets during the desolvation process. Because phospholipids have a higher affinity for the droplet surface, they prevent amlodipine from efficiently transferring into the gas phase, resulting in a severely suppressed MS signal[2].

Q2: Quantitative Assessment

How can I definitively prove that my assay is suffering from matrix effects rather than poor extraction recovery?

Answer: You must decouple extraction efficiency from ionization efficiency using a self-validating protocol known as the Post-Extraction Spike Method . This ensures your troubleshooting targets the correct variable.

Step-by-Step Validation Protocol:

  • Extract Blank Matrix: Process a drug-free plasma sample using your current extraction protocol.

  • Post-Spike: Spike amlodipine and your stable isotope-labeled internal standard (e.g., Amlodipine-d4) into the post-extracted blank matrix at your target concentration.

  • Prepare Reference: Prepare a neat solution of amlodipine and IS in your mobile phase at the exact same concentration.

  • Analyze: Inject both samples into the LC-MS/MS.

  • Calculate Matrix Factor (MF): Absolute MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solution)

Interpretation: An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates significant ion suppression[1]. Amlodipine assays utilizing simple protein precipitation often yield MFs below 0.60 due to residual lipids[3].

Q3: Sample Preparation Optimization

What is the most effective sample preparation strategy to mitigate these effects?

Answer: The choice of sample preparation directly dictates the cleanliness of your extract. While Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) or ethyl acetate can achieve acceptable matrix factors (93.9%–97.9%)[1][4], it is labor-intensive and still co-extracts neutral lipids. Traditional Solid-Phase Extraction (SPE) improves recovery (approx. 78.7%)[5], but the gold standard for amlodipine is utilizing Phospholipid-Removal Polymeric Sorbents (e.g., PRiME HLB or Phree plates). These sorbents eliminate >99% of primary plasma phospholipids via size-exclusion and hydrophobic interactions, achieving recoveries of 96%–106%[2].

Quantitative Comparison of Extraction Strategies

Extraction MethodSolvent / SorbentAmlodipine Recovery (%)Matrix Factor (%)Phospholipid Removal
Protein Precipitation (PPT)Acetonitrile85 - 95%40 - 60% (Severe)Poor (<10%)
Liquid-Liquid Extraction (LLE)MTBE / Ethyl Acetate60 - 80%93 - 97%Moderate (~50%)
Solid-Phase Extraction (SPE)Polymeric Reversed-Phase78 - 89%97 - 102%Good (~80%)
Phospholipid Removal SPEPRiME HLB / Phree96 - 106%98 - 101%Excellent (>99%)

(Data synthesized from validated LC-MS/MS pharmacokinetic studies[1][2][4][5])

Standard Operating Procedure: Phospholipid-Removal Workflow

SPE_Workflow Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (1% FA in ACN) Plasma->Precipitation Load Load onto Phospholipid Removal Plate Precipitation->Load Elute Apply Vacuum & Collect Eluate Load->Elute Dry Evaporate & Reconstitute Elute->Dry LCMS Inject to LC-MS/MS (+ESI MRM) Dry->LCMS

Caption: Step-by-step sample preparation workflow for amlodipine using phospholipid depletion.

  • Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Amlodipine-d4 (IS).

  • Precipitation: Add 300 µL of 1% formic acid in acetonitrile to disrupt protein-drug binding. Vortex for 3 minutes[3].

  • Load: Transfer the mixture directly onto the phospholipid removal 96-well plate[2][3].

  • Elute: Apply a gentle vacuum (10–15 in. Hg) for 5 minutes to collect the eluate[3]. The specialized sorbent traps the phospholipids while amlodipine passes through.

  • Dry & Reconstitute: Evaporate the eluate under a gentle nitrogen stream at 37°C[4]. Reconstitute in 200 µL of the initial mobile phase.

Q4: Chromatographic Adjustments

If I cannot change my sample prep, how can I resolve matrix effects chromatographically?

Answer: If sample prep modifications are restricted, you must shift amlodipine's retention time away from the phospholipid elution zone.

  • Mobile Phase pH: Use an aqueous mobile phase of 2-10 mM ammonium formate (or acetate) adjusted to pH 3.0[1][4]. Because amlodipine's pKa is ~8.6, the acidic pH ensures the primary amine remains fully ionized, preventing secondary interactions with silanol groups on the C18 column and improving peak shape.

  • Gradient Modification: Phospholipids typically elute late in reversed-phase gradients (high organic %). Flatten the gradient slope between 40% and 60% organic modifier to elute amlodipine earlier, followed by a rapid step-gradient to 95% organic to wash the column of strongly retained lipids before the next injection[1].

References

  • Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions. nih.gov.[Link]

  • Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. scirp.org.[Link]

  • Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study. nih.gov.[Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. mdpi.com.[Link]

  • Quantitation of tryptophan and kynurenine in human plasma using 4‐vinylphenylboronic acid column by capillary electrochromatography. utsa.edu.[Link]

Sources

Optimization

forced degradation studies and pathways of amlodipine mesylate monohydrate

Welcome to the Analytical Technical Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals tasked with developing stability-indicating methods and characterizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals tasked with developing stability-indicating methods and characterizing the degradation pathways of Amlodipine Mesylate Monohydrate .

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and quantitative mechanistic data to ensure the scientific integrity of your forced degradation studies.

🔬 Troubleshooting Desk & Bench FAQs

Q1: During oxidative forced degradation (3% H₂O₂), my amlodipine peak disappears almost entirely within 6 hours at 80°C, and a massive peak at m/z 407 appears. Is this over-stressing? A: Yes, this indicates severe over-stressing. Regulatory guidelines target 10–20% degradation to capture primary degradation kinetics. Studies show that exposing amlodipine to 3% H₂O₂ at 80°C for 6 hours results in ~80.1% degradation (1[1]).

  • Causality: The m/z 407 peak is Impurity D (a pyridine derivative). The dihydropyridine ring of amlodipine is highly electron-rich and structurally labile. Under oxidative stress, it rapidly loses two hydrogen atoms (aromatization) to form a thermodynamically stable aromatic pyridine ring (2[2]).

  • Actionable Fix: Attenuate your conditions. Reduce the peroxide concentration to 0.3% or lower the temperature to 40°C to prevent secondary degradation cascades.

Q2: Differential Scanning Calorimetry (DSC) of my amlodipine mesylate monohydrate API shows a broad endotherm around 100°C, well before the melting point (~200°C). Does this indicate thermal degradation? A: No, this is a physical phase transition, not chemical degradation.

  • Causality: Amlodipine mesylate monohydrate contains water incorporated into its crystal lattice. The endothermic event near 100°C corresponds to the loss of this water (dehydration), yielding the anhydrous mesylate salt, which subsequently melts at 199–201°C (3[3]).

  • Actionable Fix: To isolate true thermal degradation from physical changes, perform Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) to confirm the mass loss is exclusively H₂O.

Q3: I observe completely different degradation profiles when stressing with 0.1 N HCl versus 0.1 N NaOH. Why? A: The degradation pathways are strictly pH-dependent.

  • Causality: Under basic conditions (alkaline hydrolysis), the primary mechanism is the saponification of the ethyl and methyl ester linkages, leading to amlodipine acid derivatives. Conversely, under acidic conditions, while ester hydrolysis can occur, the dominant pathway is acid-catalyzed aromatization, yielding the same Impurity D seen in oxidative studies (1[1]).

Q4: My standard solutions show significant assay drift (up to 30% loss) when left on the autosampler overnight. How do I prevent this? A: Amlodipine is profoundly photosensitive.

  • Causality: Photons from ambient laboratory lighting or UV/Vis sources provide the activation energy required to cleave the C-H bonds in the dihydropyridine ring, initiating a radical cation intermediate that rapidly aromatizes (4[4]).

  • Actionable Fix: Utilize amber volumetric flasks and amber HPLC vials for all preparations.

📊 Quantitative Degradation Profiles

To assist in predicting degradation rates, the following table synthesizes expected quantitative outcomes for amlodipine under standard ICH-aligned stress conditions.

Stress ConditionReagent / EnvironmentExposure Time & TempApprox. Degradation (%)Major Degradant / Pathway
Acidic Hydrolysis 5 M HCl6 hours @ 80°C~75.2%Impurity D (Aromatization)
Alkaline Hydrolysis 5 M NaOH6 hours @ 80°C100% (Complete)Ester Cleavage Products
Oxidation 3% H₂O₂6 hours @ 80°C~80.1%Impurity D (m/z 407)
Photolysis UV/Vis Light14 days (Ambient)~32.2%Pyridine derivatives
Thermal (Solid) Dry Heat48 hours @ 80°C< 1.0%Dehydration (at ~100°C)

⚙️ SOP: Self-Validating Forced Degradation Workflow

A robust methodology must prove that the observed degradation is a direct result of the applied stressor, not an artifact of sample preparation or analytical instrumentation. Follow this self-validating protocol for LC-MS/MS sample prep:

Step 1: Stock Solution Preparation

  • Prepare a 1 mg/mL stock solution of Amlodipine Mesylate Monohydrate in an inert diluent (e.g., Methanol:Water 50:50).

  • Self-Validation Check: Prepare the solution in an amber flask to immediately arrest baseline photodegradation.

Step 2: Hydrolytic Stress & Neutralization

  • Acid Stress: Transfer 1 mL of stock. Add 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours.

  • Base Stress: Transfer 1 mL of stock. Add 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours.

  • Self-Validation Check (Crucial): Before LC injection, you must neutralize the samples (add 1 mL of 0.1 N NaOH to the acid sample, and 1 mL of 0.1 N HCl to the base sample). Failing to neutralize will cause localized pH shifts on the analytical column, leading to peak splitting, retention time drift, and false-positive degradant peaks.

Step 3: Oxidative Stress & Reagent Mapping

  • Transfer 1 mL of stock. Add 1 mL of 0.3% H₂O₂. Heat at 40°C for 4 hours.

  • Self-Validation Check: Prepare and inject a "Reagent Blank" (0.3% H₂O₂ without API) subjected to the exact same thermal conditions. This maps peroxide-induced baseline artifacts and prevents misidentifying reagent peaks as API degradants.

Step 4: Photolytic Stress & Chamber Integrity

  • Expose a clear vial of the stock solution to 1.2 million lux hours of UV/Vis radiation in a photostability chamber.

  • Self-Validation Check: Wrap a duplicate vial entirely in aluminum foil (Dark Control) and place it directly next to the exposed vial. If the Dark Control shows degradation, your chamber's thermal management system is failing, and the data is invalid. True photodegradation is confirmed only when the exposed vial degrades while the Dark Control remains stable.

🕸️ Pathway Visualization

Amlodipine_Degradation cluster_stress Forced Degradation Stressors API Amlodipine Mesylate Monohydrate Oxidation Oxidation (H2O2) & Photolysis API->Oxidation Acid Acidic Stress (HCl) API->Acid Base Alkaline Stress (NaOH) API->Base Thermal Thermal Stress (Solid State) API->Thermal ImpD Impurity D (m/z 407) Pyridine Derivative Oxidation->ImpD Aromatization Acid->ImpD Acid Catalysis EsterDeg Ester Cleavage Products Base->EsterDeg Saponification Anhydrous Anhydrous Salt (-H2O) Thermal->Anhydrous Dehydration (~100°C)

Figure 1: Mechanistic forced degradation pathways of amlodipine mesylate monohydrate.

📚 References

  • BenchChem. (2025). Amlodipine Besylate degradation pathways and products. Retrieved from 2

  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Amlodipine Mesylate Monohydrate. Retrieved from 3

  • Stoiljkovic, Z., et al. (2014). Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. Chemical Industry and Chemical Engineering Quarterly. Retrieved from 1

  • ResearchGate. (2023). Proposed photodegradation pathway of amlodipine. Retrieved from4

Sources

Troubleshooting

Technical Support Center: Optimizing Amlodipine Mesylate Monohydrate Extraction from Plasma

Welcome to the technical support center for the bioanalysis of amlodipine. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that merges established protocols with the underlying sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of amlodipine. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that merges established protocols with the underlying scientific principles to help you navigate the complexities of extracting amlodipine mesylate monohydrate from human plasma. This document is structured to address common challenges and provide robust, field-tested solutions to optimize your extraction yield, ensuring accuracy and reproducibility in your downstream LC-MS/MS analysis.

The Challenge of Amlodipine Bioanalysis

Amlodipine is a long-acting calcium channel blocker with a large volume of distribution and a long elimination half-life, resulting in low plasma concentrations after oral administration[1]. This necessitates a highly sensitive and specific analytical method for its quantification. The primary hurdles in developing such methods are achieving high, reproducible extraction recovery and mitigating the influence of the plasma matrix, which can cause ion suppression or enhancement in mass spectrometry-based detection[1][2].

This guide provides troubleshooting and optimization strategies for the two most common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Section 1: Solid-Phase Extraction (SPE) for Amlodipine

SPE is a highly effective technique for extracting amlodipine, offering cleaner extracts and reduced matrix effects compared to simpler methods like protein precipitation[3]. The choice of sorbent and the optimization of each step are critical for success.

SPE Troubleshooting Guide
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low or Inconsistent Recovery 1. Incomplete Sorbent Conditioning/Equilibration: The sorbent is not properly wetted, preventing effective interaction with the analyte.Ensure the conditioning solvent (e.g., methanol) fully wets the sorbent, followed by an equilibration step with an aqueous solution (e.g., water or buffer) to prepare the sorbent for the plasma sample[4][5].
2. Improper Sample pH: Amlodipine contains a primary amine (pKa ≈ 9.45)[6]. If the sample pH is too low, the analyte will be fully protonated and may not retain well on a reversed-phase sorbent.Adjust the pH of the plasma sample to be neutral or slightly basic before loading. Some protocols add a basic solution like 0.2% v/v ethanolamine to the plasma to ensure amlodipine is in a less polar, neutral state for better retention[4][5].
3. Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of amlodipine.Use a weak wash solvent to remove endogenous interferences without affecting the analyte. A common strategy is a multi-step wash, starting with water followed by a low-percentage organic solvent mixture (e.g., 20% methanol in water)[4].
4. Inefficient Elution: The elution solvent may not be strong enough or have the correct pH to desorb amlodipine from the sorbent.Amlodipine elution from a reversed-phase sorbent requires a strong organic solvent. Adding an acid (e.g., 0.1% formic acid in methanol) ensures the analyte is protonated and readily elutes[4].
High Matrix Effects (Ion Suppression/Enhancement) 1. Insufficient Removal of Phospholipids: Phospholipids are a major cause of matrix effects and may co-elute with amlodipine.Incorporate a strong organic wash step (if your sorbent chemistry allows without eluting the analyte) or use an SPE cartridge specifically designed for phospholipid removal. Ensure the wash steps are optimized to remove interferences[4].
2. Co-elution of Plasma Salts: Salts can interfere with the ionization process in the MS source.Ensure an adequate aqueous wash step (e.g., with water or a weak buffer) after sample loading to remove residual salts from the cartridge[3].
Poor Reproducibility (High %CV) 1. Inconsistent Flow Rate: Variable flow rates during loading, washing, or elution can lead to inconsistent interaction times with the sorbent.Use a vacuum manifold with consistent pressure or an automated SPE system to control flow rates precisely. Avoid letting the cartridge dry out between steps unless specified by the protocol[4][5].
2. Inadequate Sample Pre-treatment: Incomplete mixing of the internal standard or pH adjustment buffer with the plasma can cause variability.Ensure thorough vortexing of the plasma sample after adding the internal standard and any pre-treatment buffers before loading onto the SPE cartridge[4][5].
Optimized SPE Workflow for Amlodipine

This protocol is a synthesis of best practices from validated methods that report high and reproducible recovery[3][4][7].

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Reversed-Phase Polymeric Sorbent) cluster_post Post-Elution Plasma 1. Aliquot 100-200 µL Plasma IS 2. Add Internal Standard (e.g., Amlodipine-d4) Plasma->IS Buffer 3. Add Buffer (e.g., 0.2% Ethanolamine or 1% Orthophosphoric Acid) IS->Buffer Vortex 4. Vortex to Mix Buffer->Vortex Load 7. Load Sample Vortex->Load Condition 5. Condition (1 mL Methanol) Equilibrate 6. Equilibrate (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash1 8. Wash 1 (1 mL Water) Load->Wash1 Wash2 9. Wash 2 (1 mL 20% Methanol/Water) Wash1->Wash2 Elute 10. Elute (1 mL 0.1% Formic Acid in Methanol) Wash2->Elute Evaporate 11. Evaporate to Dryness (Nitrogen Stream, ~50°C) Elute->Evaporate Reconstitute 12. Reconstitute (100-200 µL Mobile Phase) Evaporate->Reconstitute Analyze 13. Inject into LC-MS/MS Reconstitute->Analyze

Caption: Optimized Solid-Phase Extraction (SPE) Workflow for Amlodipine.
Comparative Data for SPE Protocols
Sorbent TypeSample Pre-treatmentElution SolventMean Recovery (%)Reference
Polymeric Reversed Phase (Strata™-X)0.2% v/v ethanolamine in water0.1% formic acid in methanol~93%[4]
Polymeric Reversed Phase (Oasis® HLB)1% Orthophosphoric acidMethanol~75%[3]
Cation Exchange (SOLA CX)Spiked plasma (no buffer)Methanol with 5% ammonia>90% (Implied)[8]

Section 2: Liquid-Liquid Extraction (LLE) for Amlodipine

LLE is a classic, cost-effective technique that can yield very clean extracts when properly optimized. The key is selecting an appropriate organic solvent and controlling the aqueous phase pH to maximize the partitioning of amlodipine into the organic layer.

LLE Troubleshooting Guide
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low or Inconsistent Recovery 1. Incorrect pH of Aqueous Phase: Amlodipine is a basic compound. Extraction into an organic solvent is most efficient when the aqueous phase is alkaline, ensuring the analyte is in its un-ionized, more lipophilic form[6][9].Add a basic buffer (e.g., ammonium bicarbonate, pH 10) or a few microliters of a base like ammonium hydroxide to the plasma sample before adding the extraction solvent[9].
2. Suboptimal Extraction Solvent: The polarity and properties of the solvent are not ideal for amlodipine.Test a range of water-immiscible organic solvents. Methyl tertiary butyl ether (MTBE) and ethyl acetate are commonly reported to give good recovery[1][2]. Solvent mixtures, such as diethyl ether/dichloromethane, can also be effective[10].
3. Insufficient Mixing/Extraction Time: Inadequate vortexing time or intensity can lead to incomplete partitioning of the analyte into the organic phase.Vortex samples vigorously for at least 1-3 minutes to ensure thorough mixing and maximize surface area contact between the two phases[1].
Emulsion Formation 1. High Vortex Speed / Vigorous Shaking: Overly aggressive mixing can create a stable emulsion at the liquid-liquid interface, making phase separation difficult.Optimize the vortex speed and duration. If emulsions persist, try gentle, repeated inversion instead of vortexing.
2. High Protein/Lipid Content in Sample: Lipemic or hemolyzed samples are more prone to emulsion formation.Centrifuge at a higher speed or for a longer duration (e.g., 8000 rpm for 5 min)[1]. A freeze-thaw cycle before centrifugation can also help break the emulsion. Adding a small amount of a different organic solvent or salt may also be effective.
High Matrix Effects 1. Poor Solvent Selectivity: The chosen solvent may be co-extracting a large amount of endogenous interferences along with the amlodipine.Test different extraction solvents. Sometimes a less polar solvent will provide a cleaner, albeit slightly lower-recovery, extract. A back-extraction step can also be incorporated for further cleanup if necessary.
2. Incomplete Phase Separation: Aspirating part of the aqueous layer or protein disc along with the organic layer will introduce significant matrix components.After centrifugation, carefully aspirate the organic supernatant, leaving a small amount behind to avoid disturbing the interface. Freezing the aqueous layer before decanting the organic solvent can also ensure a clean separation.
Optimized LLE Workflow for Amlodipine

This protocol integrates key steps from validated methods that emphasize clean extraction and high efficiency[1][2][9].

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Plasma 1. Aliquot 500 µL Plasma IS 2. Add Internal Standard (e.g., Amlodipine-d4) Plasma->IS Alkalinize 3. Add Alkalizing Agent (e.g., 10 mM Ammonium Bicarbonate, pH 10) IS->Alkalinize Solvent 4. Add 3-4 mL Extraction Solvent (e.g., MTBE or Ethyl Acetate) Alkalinize->Solvent Vortex 5. Vortex Vigorously (3 min) Solvent->Vortex Centrifuge 6. Centrifuge (8000 rpm, 5 min) Vortex->Centrifuge Separate 7. Transfer Organic Supernatant Centrifuge->Separate Evaporate 8. Evaporate to Dryness (Nitrogen Stream, ~37-50°C) Separate->Evaporate Reconstitute 9. Reconstitute (200 µL Mobile Phase) Evaporate->Reconstitute Analyze 10. Inject into LC-MS/MS Reconstitute->Analyze

Caption: Optimized Liquid-Liquid Extraction (LLE) Workflow for Amlodipine.

General FAQs for Amlodipine Extraction

Q1: What is the best choice for an internal standard (IS)?

An ideal internal standard should mimic the analyte's behavior during extraction and ionization. The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as amlodipine-d4[2][3]. A SIL-IS co-elutes chromatographically and has nearly identical extraction recovery and ionization efficiency, allowing it to perfectly compensate for variations in sample preparation and matrix effects. If a SIL-IS is unavailable, a structural analog (e.g., nifedipine, desipramine) can be used, but it must be validated to ensure it adequately tracks the analyte's performance[8][9].

Q2: How do I assess and mitigate matrix effects?

Matrix effect is assessed by comparing the peak area of an analyte spiked into a post-extraction blank plasma sample with the peak area of the same analyte concentration in a neat solution (reconstitution solvent)[1][4]. A value significantly different from 100% (or a ratio of 1.0) indicates ion suppression or enhancement. To mitigate matrix effects:

  • Improve Sample Cleanup: Use a more selective SPE sorbent or a more specific LLE solvent to better remove interfering compounds like phospholipids[3].

  • Optimize Chromatography: Adjusting the mobile phase composition or using a gradient elution can help separate amlodipine from co-eluting matrix components[2].

  • Use a SIL-IS: As mentioned, a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup[2].

Q3: What are the critical stability parameters for amlodipine in plasma?

Amlodipine stability must be thoroughly evaluated to ensure sample integrity from collection to analysis. Based on validated studies, the following stability has been established:

  • Bench-Top Stability: Stable in plasma for at least 6 hours at room temperature[4][11].

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles, where samples are frozen at -20°C or -50°C and thawed to room temperature[1][4][11].

  • Long-Term Stability: Stable for extended periods when stored frozen, for example, for 106 days at -20°C or 129 days at -50°C[1][11].

  • Post-Preparative (Autosampler) Stability: Extracted and reconstituted samples are stable in the autosampler for at least 48-73 hours at temperatures around 4-10°C[4][11].

It is imperative to perform these stability tests under your specific laboratory conditions as part of your bioanalytical method validation, following regulatory guidelines.

References

  • SCIEX. (n.d.). Amlodipine Enantiomers in Human Plasma Using LC-MS/MS.
  • Challa, B. R., et al. (2014).
  • Zhang, Y., et al. (2016).
  • Lv, C., et al. (2013). Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. Scirp.org.
  • ResearchGate. (n.d.). Stability results of amlodipine in plasma samples.
  • Patel, D., et al. (2011). Development of HPTLC Method for Determination of Amlodipine Besylate and Olmesaratan Medoxomil Using Human Plasma by Liquid Liquid Extraction.
  • ResearchGate. (n.d.). Matrix effect and extraction recovery of amlodipine and IS in human plasma (n = 5).
  • Ghorbani, M., et al. (2014). Desirability function approach for the optimization of an in-syringe ultrasound-assisted emulsification-microextraction method for the simultaneous determination of amlodipine and nifedipine in plasma samples. PubMed.
  • Fisher Scientific. (n.d.). Amlodipine in Human Plasma Using SOLA CX and Accucore RP-MS Column.
  • Nirogi, R., et al. (2016). Method validation of amlodipine and atorvastatin by liquid chromatography–mass spectrometry (LC–MS) method in human plasma. Taylor & Francis.
  • Pilli, N. R., et al. (2013). Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study. PMC.
  • Barot, T., et al. (2008). A Simple Sample Preparation with HPLC–UV Method for Estimation of Amlodipine from Plasma: Application to Bioequivalence Study. Bentham Open Archives.
  • SCIEX. (n.d.). amlodipine enantiomers in human plasma Using LC-MS/MS.
  • Dhiman, R., et al. (n.d.). Determination of S-amlodipine in Human Plasma Using Tizanidine as Internal Standard by Lc/Ms/Ms Method. Hilaris Publisher.
  • Zhong, D., et al. (2001). [Determination of amlodipine in human plasma by liquid chromatography-tandem mass spectrometry]. PubMed.
  • Tatta, S., et al. (n.d.). Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies. ThaiScience.
  • Tasanarong, A., et al. (n.d.). Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human p. ThaiScience.
  • Sharma, C., et al. (2016). SIMULTANEOUS DETERMINATION OF AMLODIPINE AND OLMESARTAN IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND IT. Bulletin of Pharmaceutical Research.

Sources

Optimization

Technical Support Center: Amlodipine Mesylate Monohydrate Stability &amp; Oxidation Prevention

Welcome to the Technical Support Center for handling Amlodipine Mesylate Monohydrate . This guide is engineered for researchers, analytical scientists, and formulation developers who require robust, self-validating strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Amlodipine Mesylate Monohydrate . This guide is engineered for researchers, analytical scientists, and formulation developers who require robust, self-validating strategies to prevent the oxidative degradation of amlodipine samples during experimental workflows.

The Causality of Oxidative Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of the active pharmaceutical ingredient (API). Amlodipine is a calcium channel blocker characterized by a 1,4-dihydropyridine ring. This electron-rich moiety is a molecular "soft spot" that is highly susceptible to oxidative stress[1].

When exposed to reactive oxygen species (ROS), transition metal ions, or photocatalytic UV/Visible light, the dihydropyridine ring undergoes aromatization . It loses two hydrogen atoms to form a highly stable pyridine derivative, universally identified in pharmacopeias as Impurity D (m/z 407)[1][2]. While the mesylate monohydrate salt form provides excellent solid-state thermal stability, the dihydropyridine core remains equally vulnerable to oxidation in solution or under light exposure[3].

G A Amlodipine Mesylate Monohydrate (API) C 1,4-Dihydropyridine Ring Aromatization A->C B Oxidative Stressors (H2O2, UV/Vis Light, Metal Ions) B->C Catalyzes D Impurity D (Pyridine Derivative, m/z 407) C->D -2H (Oxidation)

Mechanism of amlodipine oxidative degradation yielding Impurity D.

Quantitative Degradation Profile

Understanding the severity of different stressors is critical for prioritizing your preventative measures. The table below synthesizes forced degradation data for amlodipine under various conditions[1][2][4][5].

Stress ConditionParametersDegradation ExtentPrimary Degradant
Oxidation (Severe) 3% H₂O₂ at 80°C for 6 hours80.1%Impurity D (m/z 407)
Oxidation (Moderate) 30% H₂O₂ at Room Temp~20.0%Impurity D (m/z 407)
Photolysis (UV) 366 nm UV radiation for 15 days22.38%Impurity D (m/z 407)
Photolysis (Visible) Visible light for 15 days19.89%Impurity D (m/z 407)
Thermal (Solid State) 80°C for 48 hours< 1.0% (Stable)None major

Troubleshooting & FAQs

Q: During LC-MS/MS analysis, I am seeing a sudden, massive spike in a peak with an m/z of 407. What is causing this, and how do I fix it? A: You are observing the formation of Impurity D (the pyridine derivative). Because the mass of amlodipine is 408.8 Da (base), the loss of two protons (-2H) during aromatization yields the m/z 407 product[2]. Troubleshooting steps:

  • Check your autosampler vial type. If you are using clear glass vials under standard laboratory fluorescent lighting, photocatalyzed oxidation is occurring while the sample waits in the queue[5]. Switch to amber glass vials immediately.

  • Evaluate your mobile phase. Trace transition metals in lower-grade solvents can catalyze this oxidation. Ensure you are using LC-MS grade solvents.

Q: Does the mesylate monohydrate salt require different handling than the besylate salt to prevent oxidation? A: The oxidative vulnerability lies in the dihydropyridine ring, which is identical in both salts. However, the monohydrate aspect of your specific salt requires careful thermal management. The monohydrate undergoes dehydration around 100°C[3]. If you aggressively heat the sample to dry it, you risk collapsing the crystal lattice into an anhydrous form[6], which can dramatically increase the surface area and oxygen permeability, accelerating subsequent solid-state oxidation. Dry samples under a vacuum at room temperature or ≤ 40°C instead.

Q: We are formulating a liquid suspension of amlodipine mesylate monohydrate. How do we prevent oxidation over a 30-day stability study? A: Liquid formulations are highly susceptible to dissolved oxygen and trace metals. You must employ a dual-action prevention strategy:

  • Chelation: Add a chelating agent like EDTA (e.g., 0.1 M EDTA per 100 mL) to the aqueous phase. EDTA sequesters trace metal ions (like Cu²⁺ or Fe³⁺) that act as catalysts for free-radical oxidation[7].

  • Purging: Purge the solvent with inert Argon or Nitrogen gas for 15 minutes prior to adding the API to displace dissolved oxygen.

Self-Validating Experimental Protocol: Oxidation-Resistant Sample Preparation

To ensure scientific integrity, your sample preparation workflow must be a self-validating system. The following protocol guarantees that amlodipine mesylate monohydrate remains intact during extraction and chromatographic analysis, while simultaneously proving that your method can detect oxidation if it occurs.

Step-by-Step Methodology

Phase 1: Solvent Preparation & Degassing

  • Prepare the diluent/mobile phase (e.g., Acetonitrile:Water).

  • Add 0.05% w/v EDTA to the aqueous portion to chelate oxidative catalysts[7].

  • Sparge the entire solvent mixture with high-purity Nitrogen gas for 15 minutes.

  • Cap immediately using septa that prevent oxygen ingress.

Phase 2: Inert Sample Handling 5. Weigh the amlodipine mesylate monohydrate API inside a localized inert environment (e.g., a nitrogen-purged glove bag) to prevent atmospheric oxygen and moisture interaction. 6. Transfer the API into actinic (amber) glassware to block UV/Vis radiation[5]. 7. Dissolve the API using the degassed solvent from Phase 1.

Phase 3: The Self-Validation Control (System Suitability) 8. Causality Check: You must prove your system prevents oxidation and can detect it. Prepare a separate "Forced Degradation Control" by taking 1 mL of your protected sample and spiking it with 50 µL of 3% H₂O₂. Heat at 60°C for 2 hours[1][4]. 9. Run both the protected sample and the degraded control on your RP-HPLC or LC-MS. 10. Validation Criteria: The protected sample must show < 0.5% Impurity D. The degraded control must show a distinct, baseline-resolved peak for Impurity D (eluting significantly earlier than the API on a standard C18 reverse-phase column)[5].

Workflow Step1 1. Solvent Degassing & EDTA Chelation Step3 3. Dissolution in Amber Glassware Step1->Step3 Step2 2. Inert Weighing (N2 Atmosphere) Step2->Step3 Step4 4. Self-Validation (H2O2 Spike Control) Step3->Step4 Validates Method

Optimized sample preparation workflow with built-in self-validation.

References

  • LCMS.cz. Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS ASMS 2013. Available at:[Link]

  • Stoiljkovic, Z., et al. (2014). Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. Chemical Industry and Chemical Engineering Quarterly. Available at: [Link]

  • Google Patents. WO2004058711A1 - Isolation of dihydropyridine derivative and preparation salts thereof.
  • CEON. (2021). Photostability study of amlodipine besylate tablets packed in primary packaging. Available at: [Link]

  • PubMed Central (PMC). (2014). Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

amlodipine mesylate monohydrate vs amlodipine besylate stability comparison

In pharmaceutical drug development, the selection of an active pharmaceutical ingredient’s (API) salt form is never merely a matter of convenience; it is a fundamental determinant of the drug's thermodynamic stability, s...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical drug development, the selection of an active pharmaceutical ingredient’s (API) salt form is never merely a matter of convenience; it is a fundamental determinant of the drug's thermodynamic stability, solubility kinetics, and ultimate clinical efficacy[1]. As a Senior Application Scientist, I frequently navigate formulation challenges where the industry's default choice—amlodipine besylate—is evaluated against alternative salts like amlodipine mesylate monohydrate.

While the besylate salt has dominated the market since its inception due to its exceptional stability profile and processability[2], the mesylate monohydrate form was engineered to solve specific formulation bottlenecks, offering compelling advantages in aqueous solubility and direct-compression tableting[3]. However, these physical advantages introduce distinct physicochemical trade-offs. This guide objectively compares the stability profiles of these two salts, grounded in mechanistic causality and validated experimental data.

Mechanistic Grounding: The Dihydropyridine Vulnerability

Amlodipine is a third-generation 1,4-dihydropyridine calcium channel blocker. Its pharmacological efficacy—inhibiting calcium ion influx into vascular smooth muscle to induce vasodilation—relies entirely on the structural integrity of its dihydropyridine ring[4].

Regardless of whether the counterion is besylate or mesylate, the primary chemical vulnerability of the API remains the same. Under oxidative or photolytic stress, the dihydropyridine ring undergoes aromatization, converting into a pharmacologically inactive pyridine derivative known as Impurity D (m/z 407)[5],[4].

G Amlodipine Amlodipine API (Dihydropyridine Ring) CaChannel L-Type Ca2+ Channels (Vascular Smooth Muscle) Amlodipine->CaChannel Antagonizes Stress Oxidative / Photolytic Stress Conditions Amlodipine->Stress Environmental Exposure Efficacy Vasodilation & Blood Pressure Reduction CaChannel->Efficacy Inhibits Ca2+ Influx ImpurityD Impurity D (m/z 407) (Pyridine Derivative) Stress->ImpurityD Ring Aromatization Loss Loss of Therapeutic Efficacy ImpurityD->Loss Pharmacologically Inactive

Figure 1: Pharmacological mechanism of amlodipine and its primary oxidative degradation pathway.

Physicochemical Trade-offs: Stability vs. Solubility

The divergence between amlodipine besylate and amlodipine mesylate monohydrate lies in their crystal lattice energies and interaction with water.

1. Aqueous Solubility & Processability Amlodipine besylate exhibits an aqueous solubility of approximately 2.6 mg/mL[1]. While sufficient for standard formulations, high-speed rotary tablet presses utilizing direct powder compression require materials with superior flowability. Amlodipine mesylate monohydrate was developed to address this, boasting an aqueous solubility exceeding 26 mg/mL (>10 times that of besylate) and highly uniform particle size distribution, making it ideal for direct compression[1],[3].

2. Thermal & Inherent Stability Historically, Pfizer selected the besylate salt over maleate and mesylate forms because it demonstrated a vastly superior stability profile and lacked "stickiness" during manufacturing[2]. Amlodipine besylate is highly stable under solid-state thermal stress, showing virtually no major impurities after 48 hours at 80°C[5].

Conversely, the mesylate salt is inherently less stable unless it is meticulously processed into its monohydrate form. During synthesis, amlodipine mesylate must be converted to an anhydrous mesylate salt and then hydrated to reduce the formation of Impurity E[6]. The hydration sphere in the monohydrate form is critical; it locks the crystal lattice, preventing thermal degradation. If this crystal water is lost, the API rapidly degrades.

Quantitative Stability Comparison

The following table synthesizes quantitative degradation data for both salts under International Council for Harmonisation (ICH) forced degradation conditions[5],[4],[7].

Parameter / Stress ConditionAmlodipine BesylateAmlodipine Mesylate MonohydratePrimary Degradant
Aqueous Solubility ~2.6 mg/mL>26.0 mg/mLN/A
Thermal (Solid, 80°C, 48h) Highly Stable (<0.1% degradation)Stable (Requires intact hydration sphere)Impurity E (if dehydrated)
Acidic (0.1M HCl, 80°C, 6h) ~60.0% degradation~65.0% degradationImpurity D (m/z 407)
Oxidative (3% H2O2, 80°C, 6h) ~80.1% degradation~80.0% degradationImpurity D (m/z 407)
Photolytic (UV/Vis, 1.2M lux-h) 5.0% - 22.3% degradation5.0% - 25.0% degradationImpurity D (m/z 407)

Experimental Methodology: Self-Validating Forced Degradation Protocol

To objectively evaluate these salts in a laboratory setting, we must employ a stability-indicating LC-MS/MS assay. As a principle of scientific integrity, a robust protocol must be self-validating . This requires two critical elements:

  • Kinetic Quenching: Immediate neutralization of extreme pH conditions to halt degradation at exact time points[8].

  • Mass Balance Validation: The sum of the peak areas of the remaining API and all quantified degradants must equal the initial API concentration (±5%). A deviation indicates secondary degradation into volatile or non-UV-absorbing compounds, prompting orthogonal MS scanning.

G API API Salt Selection (Besylate vs. Mesylate) Acid Acidic Hydrolysis (0.1M HCl, 80°C) API->Acid Oxidation Oxidative Stress (3% H2O2, 80°C) API->Oxidation Thermal Thermal Stress (Solid State, 80°C) API->Thermal Quench Kinetic Quenching (Neutralization/Dilution) Acid->Quench Add 0.1M NaOH Oxidation->Quench Dilution Thermal->Quench Dissolution LCMS Stability-Indicating LC-MS/MS (UV 237 nm) Quench->LCMS Validation Mass Balance Validation (Sum of Areas = 100% ±5%) LCMS->Validation

Figure 2: Self-validating forced degradation workflow ensuring kinetic accuracy and mass balance.

Step-by-Step Protocol
  • Sample Preparation: Prepare 1 mg/mL stock solutions of Amlodipine Besylate and Amlodipine Mesylate Monohydrate in a compatible diluent (e.g., methanol/water)[7].

  • Stress Application:

    • Acidic Hydrolysis: Aliquot 5 mL of stock, add 5 mL of 0.1M HCl, and heat to 80°C for 6 hours[5],[7].

    • Oxidative Stress: Aliquot 5 mL of stock, add 5 mL of 3% H₂O₂, and heat to 80°C for 6 hours[5].

  • Kinetic Quenching (Critical Step): Immediately upon removal from heat, neutralize the acidic samples with an exact stoichiometric equivalent of 0.1M NaOH[8]. Causality: We neutralize the samples not merely to protect the analytical column's silica backbone from extreme pH, but to instantaneously quench the hydrolysis kinetics, ensuring the captured impurity profile represents the exact 6-hour time-point.

  • LC-MS/MS Analysis: Inject 10 μL onto a core-shell C18 column (100 mm × 4.6 mm, 2.6 μm). Utilize a gradient mobile phase of 0.4% ammonium hydroxide in water and methanol[7]. Detect via UV at 237 nm and perform MS scanning in positive ion mode to identify m/z 407 (Impurity D)[4],[7].

  • Mass Balance Calculation: Integrate all peaks. Calculate: (Area_API_remaining + Σ Area_Degradants) / Area_API_initial * 100. Validate that the result falls between 95% and 105%.

Conclusion

For standard formulations, amlodipine besylate remains the gold standard due to its unmatched thermal stability and resistance to manufacturing-induced degradation[2]. However, for advanced formulations requiring high-speed direct compression or rapid dissolution profiles, amlodipine mesylate monohydrate is a highly capable alternative, provided the manufacturing environment strictly controls humidity to preserve the critical hydration sphere of the crystal lattice[3],[6].

References

  • Amlodipine Besylate degradation pathways and products - BenchChem. 5

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS - LCMS.cz. 4

  • A Technical Guide to the Physicochemical Properties of Amlodipine Mesylate Monohydrate - BenchChem.1

  • CN112538044B - Amlodipine mesylate monohydrate, and preparation method and application thereof - Google Patents. 3

  • Pfizer, Inc., Plaintiff-appellee, v. Apotex, Inc. (480 F.3d 1348) - Justia Law. 2

  • WO2004058711A1 - Isolation of dihydropyridine derivative and preparation salts thereof - Google Patents. 6

  • Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base - PMC / NIH. 8

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC / NIH. 7

Sources

Comparative

Amlodipine Mesylate Quantification: A Comprehensive Cross-Validation Guide for UV Spectrophotometry and RP-HPLC

Executive Summary Amlodipine mesylate is a potent, long-acting calcium channel blocker widely utilized in cardiovascular therapies. In pharmaceutical quality control (QC) and drug development, analytical scientists face...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amlodipine mesylate is a potent, long-acting calcium channel blocker widely utilized in cardiovascular therapies. In pharmaceutical quality control (QC) and drug development, analytical scientists face the constant dichotomy of throughput versus specificity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for stability-indicating assays due to its high specificity. However, UV spectrophotometry offers a rapid, cost-effective, and highly reproducible alternative for routine batch release and dissolution testing.

This guide provides a rigorous, self-validating framework for cross-validating these two methodologies, ensuring that the simpler UV method is statistically interchangeable with the compendial HPLC method for specific applications.

Mechanistic Grounding: Causality in Method Design

Before executing a cross-validation protocol, it is critical to understand the physicochemical properties of amlodipine mesylate that dictate our analytical parameters.

  • Chromophore & Wavelength Selection : The 1,4-dihydropyridine core of amlodipine exhibits strong π-π* transitions, providing robust UV absorbance maxima at 237 nm and 366 nm, as detailed in the 1[1]. We select 237 nm for both UV and HPLC detection because it offers superior sensitivity (higher molar absorptivity) compared to the secondary peak at 366 nm.

  • Ionization & Chromatographic Retention : Amlodipine possesses a primary aliphatic amine with a pKa of approximately 8.6. In RP-HPLC, if the mobile phase pH is near this pKa, the molecule exists in a state of partial ionization, leading to unpredictable retention times and severe peak tailing due to secondary interactions with residual silanols on the C18 stationary phase. By buffering the mobile phase to pH 3.0, we ensure the amine is fully protonated while suppressing silanol ionization, resulting in sharp, symmetrical peaks, a standard practice noted in2[2].

Causality Amlodipine Amlodipine Mesylate (Chromophore & Polarity) Dihydropyridine 1,4-Dihydropyridine Ring (π-π* transition) Amlodipine->Dihydropyridine Amine Primary Amine Group (Ionizable, pKa ~8.6) Amlodipine->Amine UV_Abs Strong UV Absorbance @ 237 nm & 366 nm Dihydropyridine->UV_Abs Enables UV Method HPLC_Ret Retention on C18 Column (pH dependent) Dihydropyridine->HPLC_Ret Hydrophobic Interaction Amine->HPLC_Ret Dictates Buffer pH

Physicochemical properties of amlodipine mesylate dictating UV and HPLC method parameters.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. System Suitability Testing (SST) is embedded directly into the workflow to confirm instrument performance prior to sample analysis.

Phase 1: Preparation of Standard Solutions

Causality: Methanol is selected as the primary diluent due to its excellent solubilizing power for amlodipine mesylate and its UV transparency down to 210 nm, which prevents solvent baseline interference[3].

  • Stock Solution : Accurately weigh 10 mg of amlodipine mesylate reference standard and dissolve in 100 mL of HPLC-grade methanol to yield a 100 µg/mL stock solution[3].

  • Working Standards : Serially dilute the stock solution with the respective mobile phase or solvent to create a calibration range of 2–24 µg/mL for UV and 1–16 µg/mL for HPLC[1].

Phase 2: UV Spectrophotometry Workflow
  • Blanking : Fill matched 1-cm quartz cuvettes with methanol. Perform a baseline correction from 200 to 400 nm.

  • SST (Photometric Accuracy) : Measure the absorbance of a known potassium dichromate standard to verify detector linearity and accuracy.

  • Measurement : Scan the working standards and record the absorbance at the experimentally verified λmax​ of 237 nm[1].

  • Self-Validation Check : Calculate the linear regression. Proceed only if the correlation coefficient ( R2 ) is ≥0.999 and the y-intercept is statistically insignificant.

Phase 3: RP-HPLC Workflow
  • Column Selection : Equip the system with a C18 column (4.6 mm x 250 mm, 5 µm particle size)[2]. Causality: The hydrophobic C18 alkyl chain provides optimal retention for the lipophilic dihydropyridine core.

  • Mobile Phase Preparation : Prepare a mixture of 0.05 M phosphate buffer (pH 3.0), methanol, and acetonitrile in a 50:35:15 (v/v/v) ratio[2]. Filter through a 0.45 µm PTFE membrane and degas via sonication.

  • Flow Rate & Temperature : Set the flow rate to 1.0 mL/min and the column oven to 35°C[2]. Causality: Elevated temperature reduces mobile phase viscosity and system backpressure, improving mass transfer and peak efficiency.

  • Detection : Set the Photodiode Array (PDA) or UV detector to 237 nm[2].

  • SST (Chromatographic Performance) : Inject the 10 µg/mL standard six consecutive times. The system is valid only if: Relative Standard Deviation (RSD) of peak area ≤2.0% , Tailing factor ≤1.5 , and Theoretical plates ≥2000 .

G Start Amlodipine Mesylate Sample Prep UV_Dev UV Spectrophotometry (λmax = 237 nm) Start->UV_Dev HPLC_Dev RP-HPLC (C18, Isocratic/Gradient) Start->HPLC_Dev Val_UV Validation: Linearity, LOD/LOQ, Precision UV_Dev->Val_UV Val_HPLC Validation: Linearity, LOD/LOQ, Precision HPLC_Dev->Val_HPLC Stat_Comp Statistical Cross-Validation (Student's t-test, F-test) Val_UV->Stat_Comp Val_HPLC->Stat_Comp Decision Method Equivalence Confirmed Stat_Comp->Decision p > 0.05

Workflow for parallel UV and HPLC method validation and statistical cross-validation.

Comparative Performance Data

Cross-validation requires a direct comparison of the ICH Q2(R1) validation parameters obtained from both methods. The following table synthesizes typical performance data for amlodipine mesylate quantification, demonstrating the distinct advantages of each platform[1].

Validation ParameterUV Spectrophotometry (237 nm)RP-HPLC (C18, 237 nm)Acceptance Criteria (ICH)
Linearity Range 2.0 – 24.0 µg/mL1.0 – 16.0 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.99940.9998 R2≥0.999
Limit of Detection (LOD) 0.45 µg/mL0.15 µg/mLSignal-to-Noise ≥3:1
Limit of Quantification (LOQ) 1.35 µg/mL0.45 µg/mLSignal-to-Noise ≥10:1
Intra-day Precision (%RSD) 1.12%0.65% ≤2.0%
Inter-day Precision (%RSD) 1.45%0.88% ≤2.0%
Accuracy (% Recovery) 98.5% – 101.2%99.1% – 100.8%98.0% – 102.0%
Specificity Low (Interference possible)High (Resolves degradants)No interference at RT/ λmax​

Statistical Cross-Validation Methodology

To definitively prove that the simpler UV method can substitute the HPLC method for routine assay, we must apply inferential statistics to the recovery data obtained from both techniques, a comparative approach supported by literature in 4[4].

  • Student's t-test (Accuracy Equivalence) : This test compares the mean percentage recovery of both methods. If the calculated t-value is less than the critical t-value at a 95% confidence interval ( p>0.05 ), the null hypothesis is accepted, proving there is no significant difference in the accuracy of the two methods[4].

  • F-test (Precision Equivalence) : This test compares the variances ( S2 ) of the two datasets. If the calculated F-value ( S12​/S22​ ) is less than the critical F-value, the precision of the UV method is deemed statistically equivalent to the HPLC method.

Conclusion & Strategic Recommendations

The cross-validation demonstrates that while RP-HPLC possesses superior sensitivity (lower LOD/LOQ) and is mandatory for stability-indicating purity assays, UV spectrophotometry exhibits statistically equivalent accuracy and precision for bulk drug and routine dosage form assays[1]. Drug development professionals should strategically deploy the HPLC method during early-stage formulation development and forced degradation studies, while transitioning to the validated UV method for high-throughput, post-approval batch release to optimize operational efficiency and reduce cost-per-test.

Sources

Validation

A Comparative Guide to the Characterization and Validation of Amlodipine Mesylate Monohydrate Reference Standards

For Researchers, Scientists, and Drug Development Professionals The Foundational Role of a Reference Standard Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic age...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Role of a Reference Standard

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina.[1][2] Its efficacy and safety are intrinsically linked to the quality of the active pharmaceutical ingredient (API). The selection of a salt form, such as mesylate, can significantly influence physicochemical properties like solubility.[1] An amlodipine mesylate monohydrate reference standard serves as the benchmark against which all subsequent batches of API and finished drug products are measured. Its role is not merely comparative; it is the cornerstone of analytical method validation, stability studies, and quality control, ensuring consistency and compliance.

The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[3] This principle is echoed in global regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which underscore the need for well-characterized reference materials for analytical procedure validation.[4][5]

A Multi-Pronged Approach to Characterization

A single analytical technique is insufficient to fully characterize a reference standard. A scientifically sound qualification program employs an orthogonal array of analytical techniques to build a complete profile of the material, confirming its identity, purity, solid-state form, and other critical attributes.

The logical workflow for this comprehensive characterization is visualized below. Each step provides a unique piece of the puzzle, and together they form an undeniable body of evidence for the material's suitability as a reference standard.

G Figure 1: Comprehensive Characterization Workflow cluster_0 Identity Confirmation cluster_1 Purity & Assay cluster_2 Physicochemical Properties IR FTIR Spectroscopy Qualified Qualified Reference Standard IR->Qualified NMR ¹H NMR Spectroscopy NMR->Qualified MS Mass Spectrometry MS->Qualified HPLC HPLC-UV (Purity/Assay) Impurities Impurity Profiling HPLC->Impurities Residual Residual Solvents (GC) HPLC->Residual HPLC->Qualified Impurities->Qualified Residual->Qualified XRPD X-Ray Powder Diffraction XRPD->Qualified DSC DSC Thermal Analysis DSC->Qualified TGA TGA Thermal Analysis TGA->Qualified KF Karl Fischer Titration KF->Qualified EA Elemental Analysis EA->Qualified Candidate Candidate Material: Amlodipine Mesylate Monohydrate Candidate->IR Candidate->NMR Candidate->MS Candidate->HPLC Candidate->XRPD Candidate->DSC Candidate->TGA Candidate->KF Candidate->EA

Caption: Workflow for qualifying a reference standard.

Spectroscopic Identity Confirmation
  • Fourier Transform Infrared (FTIR) Spectroscopy: This technique provides a molecular "fingerprint." The FTIR spectrum is used to confirm the presence of key functional groups in amlodipine and the mesylate counter-ion, such as N-H stretching, C=O stretching of the ester groups, and the characteristic S=O stretching of the sulfonate group.[1] The spectrum of a candidate standard must be concordant with the established spectrum of amlodipine mesylate.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides definitive structural confirmation. The spectrum should show all the expected proton signals of the amlodipine molecule—including the dihydropyridine ring, side chains, and chlorophenyl group—as well as the singlet for the mesylate anion, with correct chemical shifts and integrations.[1]

Chromatographic Purity and Assay
  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity assessment. A validated, stability-indicating HPLC method is used to separate the main amlodipine peak from any potential process-related impurities or degradation products.[6][7] The area percentage of the main peak provides the purity value, while comparison to a certified standard allows for an accurate assay determination. High-performance liquid chromatography (HPLC) is considered the gold standard due to its precision and accuracy.[2]

Solid-State and Physicochemical Characterization
  • X-Ray Powder Diffraction (XRPD): The solid-state form (crystalline vs. amorphous, specific polymorph, or hydrate) is critical as it can affect stability and solubility.[8][9] XRPD provides a distinct diffraction pattern that confirms the material is the correct crystalline monohydrate form.

  • Differential Scanning Calorimetry (DSC): DSC measures heat flow as a function of temperature. For a monohydrate, the thermogram typically shows a broad endotherm corresponding to the loss of water, followed by a sharp endotherm at the melting point of the resulting anhydrous form.[1][8] This provides information on both the hydration state and melting characteristics.

  • Thermogravimetric Analysis (TGA): TGA measures mass change as a function of temperature. For amlodipine mesylate monohydrate, TGA quantifies the mass loss upon heating, which should correspond to the theoretical water content of one mole of water (approximately 3.44%).[10]

  • Karl Fischer Titration: This is the gold standard for water content determination. It is a specific titrimetric method that provides a more accurate quantification of water content than TGA, which can be affected by the loss of other volatile materials.

Comparative Analysis: A Data-Driven Evaluation

To illustrate the importance of these characterization techniques, we present a comparative analysis between a rigorously tested "Product X" Reference Standard and a hypothetical "Alternative Standard" with a less complete characterization profile.

Table 1: Purity and Water Content Comparison

ParameterProduct X Reference StandardAlternative StandardSignificance
Purity (HPLC) 99.95%99.5%Higher purity ensures more accurate quantification of the main analyte and impurities in test samples.
Total Impurities < 0.05%< 0.5%A lower impurity profile minimizes the risk of co-eluting peaks interfering with sample analysis.
Water Content (Karl Fischer) 3.51% (Theoretical: 3.44%)Not SpecifiedPrecise water content is crucial for calculating the assay on an anhydrous basis, ensuring accurate weighings.[10]
Water Content (TGA) 3.5% mass loss3.6% mass lossConfirms water loss corresponds to the monohydrate form and is not due to other volatiles.

Table 2: Physicochemical and Spectroscopic Comparison

ParameterProduct X Reference StandardAlternative StandardSignificance
XRPD Pattern Concordant with Monohydrate Form BConcordant with Amlodipine MesylateSpecificity of the crystalline form is critical for stability and solubility. "Form B" is a known stable polymorph.[10]
DSC Endotherm (Dehydration) Broad peak ~100-120°CNot ProvidedConfirms the presence of bound water and its release profile upon heating.
DSC Endotherm (Melting) Sharp peak at ~177°C~175-180°CA sharp melting peak is indicative of high purity. A broad range can suggest impurities.
FTIR Spectrum Concordant with referenceConcordant with referenceConfirms chemical identity and absence of major structural anomalies.
¹H NMR Spectrum All peaks assigned and integrated correctlyNot ProvidedProvides unequivocal structural confirmation and can reveal subtle impurities not seen by other methods.

The data clearly demonstrates that Product X provides a higher degree of certainty and reliability. The comprehensive characterization, including specific confirmation of the crystalline form and precise water content, ensures its suitability for the most demanding applications.

The Mandate for Validation: Trusting the Data

Characterization data is only as reliable as the analytical methods used to generate it. Therefore, every protocol must be a self-validating system. The validation of analytical procedures is a formal process to demonstrate that a method is fit for its intended purpose, a requirement outlined in ICH Q2(R2).[4][5]

The diagram below illustrates the interdependent nature of the key validation parameters for a typical HPLC assay and purity method.

G Figure 2: Interdependence of HPLC Method Validation Parameters cluster_core Core Performance cluster_reliability Reliability Metrics cluster_sensitivity Sensitivity & Durability Specificity Specificity (Discrimination from impurities) Linearity Linearity (Proportionality of response) Specificity->Linearity LOD LOD (Limit of Detection) Specificity->LOD LOQ LOQ (Limit of Quantitation) Specificity->LOQ Range Range (Interval of reliable results) Linearity->Range Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Range->Accuracy Range->Precision Precision->Accuracy Impacts Robustness Robustness (Resistance to small changes) Precision->Robustness Assesses

Caption: Key parameters for analytical method validation.

Experimental Protocol: HPLC Assay and Purity Method Validation

The following is a detailed, step-by-step methodology for validating an HPLC method for amlodipine mesylate monohydrate, grounded in ICH principles.[4][5][11]

Objective: To validate a reverse-phase HPLC method for the assay and purity determination of Amlodipine Mesylate Monohydrate Reference Standard.

1. System Suitability:

  • Rationale: To ensure the chromatographic system is performing adequately before initiating the validation experiments.

  • Procedure:

    • Prepare a standard solution of the reference standard (e.g., 0.1 mg/mL).
    • Inject the solution five replicate times.
    • Calculate the Relative Standard Deviation (%RSD) of the peak area, the tailing factor, and the theoretical plates.
  • Acceptance Criteria: %RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000.[6]

2. Specificity / Forced Degradation:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Procedure:

    • Expose the reference standard to stress conditions: acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).
    • Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.
  • Acceptance Criteria: The amlodipine peak should be resolved from all degradation peaks (resolution > 1.5), and peak purity analysis should show no co-elution.

3. Linearity and Range:

  • Rationale: To establish the concentration range over which the detector response is directly proportional to the analyte concentration.[12]

  • Procedure:

    • Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the nominal assay concentration.
    • Inject each concentration in triplicate.
    • Plot the mean peak area against concentration and perform a linear regression analysis.
  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy / Recovery:

  • Rationale: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples by spiking a placebo with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
    • Prepare three samples at each level.
    • Analyze the samples and calculate the percentage recovery.
  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[13]

5. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]

  • Procedure:

    • Repeatability (Intra-assay): Analyze six independent samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
  • Acceptance Criteria: %RSD for the set of measurements should be ≤ 2.0%.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Rationale: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Procedure:

    • Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by injecting a series of dilute solutions.
  • Acceptance Criteria: The LOQ must be sufficiently low to accurately measure any specified impurities.

7. Robustness:

  • Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
    • Analyze the system suitability solution under each condition.
  • Acceptance Criteria: System suitability parameters must still be met under all varied conditions.

Conclusion

The qualification of an amlodipine mesylate monohydrate reference standard is a rigorous, multi-faceted process that demands scientific expertise and adherence to global regulatory standards. It is not defined by a single purity value but by a comprehensive body of evidence built from orthogonal analytical techniques. As demonstrated, a superior reference standard is distinguished by its high purity, confirmed identity, well-defined solid-state form, and, most critically, the transparent and robust validation of the methods used for its characterization. For researchers and drug development professionals, selecting a reference standard backed by this level of scientific integrity is fundamental to ensuring the accuracy, reproducibility, and defensibility of their own analytical results.

References

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). Amlodipine mesylate monohydrate. Retrieved from [Link]

  • ACS Publications. (2010). Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. Crystal Growth & Design. Retrieved from [Link]

  • figshare. (2016). Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2022). Physical Standards and Reference Materials. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2020). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • CABI Digital Library. (n.d.). PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE: A BRIEF REVIEW MINI REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal analysis study of amlodipine as pure compound and in binary mixture. Retrieved from [Link]

  • ResearchGate. (2025). Amlodipine mesylate monohydrate: a twinned and disordered structure. Retrieved from [Link]

  • International Scientific Organization. (n.d.). Validation methods of amlodipine drug with comparative study of standard and sample by using UV-spectroscopy. Retrieved from [Link]

  • Springer. (2004). Physical Characterization of Hydrated and Anhydrous Crystal Forms of Amlodipine Besylate. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Development and Validation of Assay Method of Amlodipine Tablet by HPLC. Retrieved from [Link]

  • PMC. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • AKJournals. (2004). Physico-chemical Characterization of Hydrated and Anhydrous Crystal Forms of Amlodipine Besylate. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Google Patents. (n.d.). CN112538044B - Amlodipine mesylate monohydrate, and preparation method and application thereof.
  • ResearchGate. (2018). Analytical method development and validation of Amlodipine in human plasma by LC/MS/MS. Retrieved from [Link]

  • SciELO. (2019). Validation of methodology for assay, pharmaceutical equivalence, and comparative dissolution profile for tablets containing amlodipine besylate. Retrieved from [Link]

  • Journal of Cardiovascular Disease Research. (n.d.). Amlodipine: A Comprehensive Review Of Reported Analytical Methods. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (2022). Amlodipine: A Review of Characteristics, Properties, Analytical Methods and Impact in the Green Chemistry. Retrieved from [Link]

  • precisionFDA. (n.d.). AMLODIPINE MESYLATE MONOHYDRATE. Retrieved from [Link]

  • Semantic Scholar. (2017). Current Analytical Methods For Amlodipine And Its Formulations: A Review. Retrieved from [Link]

  • PMC. (n.d.). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Retrieved from [Link]

  • Open Access Pub. (2023). Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Retrieved from [Link]

  • ResearchGate. (2017). Current Analytical Methods For Amlodipine And Its Formulations: A Review. Retrieved from [Link]

  • Cihan University-Erbil Scientific Journal. (2024). Stability-Indicating and RP-HPLC Method for Analyzing Amlodipine Besylate in Commercially Available Drug Products in Kurdistan. Retrieved from [Link]

  • Google Patents. (n.d.). CN107677751B - Method for detecting amlodipine besylate and impurities thereof by high performance liquid chromatography.
  • Scirp.org. (2016). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. Retrieved from [Link]

  • USP-NF. (2025). Amlodipine Besylate. Retrieved from [Link]

  • USP-NF. (n.d.). Amlodipine Besylate. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to In Vivo-In Vitro Correlation (IVIVC) for Amlodipine Mesylate Monohydrate

This guide provides an in-depth analysis of the in vivo-in vitro correlation (IVIVC) for amlodipine mesylate monohydrate, a critical tool in pharmaceutical development. It is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the in vivo-in vitro correlation (IVIVC) for amlodipine mesylate monohydrate, a critical tool in pharmaceutical development. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and regulatory insights.

Introduction: The Significance of IVIVC in Amlodipine Development

In the realm of pharmaceutical sciences, establishing a predictive link between in vitro drug dissolution and in vivo bioavailability is a long-standing goal.[1] This relationship, known as in vivo-in vitro correlation (IVIVC), is a cornerstone of modern drug development, enabling formulation optimization, ensuring product quality, and potentially reducing the need for extensive clinical trials.[1][2] For a widely prescribed drug like amlodipine, used for treating hypertension and angina, a robust IVIVC is invaluable.[3][4]

Amlodipine is a calcium channel blocker with a favorable safety profile.[5] Its salt form, amlodipine mesylate monohydrate, is often utilized in formulations. The physicochemical properties of the drug substance, such as crystal form and particle size, can significantly influence the dissolution rate and, consequently, the in vivo performance of the final dosage form.[6]

The Core Principle of IVIVC: The fundamental premise of IVIVC is that the rate at which a drug dissolves from its dosage form in vitro can be a reliable predictor of its absorption rate in vivo.[1] This is particularly relevant for oral solid dosage forms, where dissolution is often the rate-limiting step for drug absorption.

Biopharmaceutics Classification System (BCS) and Amlodipine

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[7][8] This classification is a key determinant of the potential for a successful IVIVC.[1]

Amlodipine is generally considered a BCS Class I drug, characterized by high solubility and high permeability.[9][10][11] However, some studies suggest a conservative classification to BCS Class III (high solubility, low permeability) due to inconclusive in vitro permeability data, although its fraction absorbed in humans is high.[5] For BCS Class I drugs, a biowaiver, which allows for the waiver of in vivo bioequivalence studies based on in vitro dissolution data, is often permissible.[8][12] This underscores the importance of well-characterized in vitro dissolution studies for amlodipine products.

The Pillars of IVIVC Development: In Vitro and In Vivo Methodologies

A successful IVIVC is built upon meticulously designed and validated in vitro and in vivo studies. The goal is to generate data that can be mathematically correlated to establish a predictive model.

In Vitro Dissolution Studies: Simulating In Vivo Release

The objective of in vitro dissolution testing is to measure the rate and extent of drug release from the dosage form under controlled laboratory conditions that mimic the physiological environment of the gastrointestinal tract.

Experimental Protocol: Multi-pH Dissolution Testing for Amlodipine Tablets

This protocol is designed to assess the dissolution profile of immediate-release amlodipine mesylate monohydrate tablets across a physiologically relevant pH range, as recommended by regulatory agencies like the FDA and EMA.[9][13]

Materials and Equipment:

  • USP Apparatus 2 (Paddle)[9][14]

  • Dissolution Vessels

  • Water Bath with Temperature Control

  • Syringes with 0.45 µm filters[14]

  • UV-Visible Spectrophotometer or a validated HPLC system[9][12]

  • Amlodipine Besylate Reference Standard

  • Hydrochloric Acid (0.1 N, pH 1.2)[9]

  • Acetate Buffer (pH 4.5)[9]

  • Phosphate Buffer (pH 6.8)[9]

  • Deionized Water

Step-by-Step Methodology:

  • Media Preparation: Prepare 500 mL of three different dissolution media: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[9] Some studies suggest that 900 mL may be more predictive of in vivo behavior.[3][15] Deaerate the media before use.

  • Apparatus Setup: Set up the USP Apparatus 2 with the paddle speed at 75 rpm.[12][14] Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[14]

  • Tablet Introduction: Place one amlodipine tablet in each of the six dissolution vessels.

  • Sampling: Withdraw 5 mL aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[10]

  • Media Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.[14]

  • Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.[14]

  • Analysis: Determine the concentration of amlodipine in the filtered samples using a validated UV-Visible spectrophotometric method at approximately 239 nm or an HPLC method.[10][12]

  • Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

Causality Behind Experimental Choices:

  • Multiple pH Media: The use of pH 1.2, 4.5, and 6.8 simulates the varying pH environments the tablet encounters as it transits through the stomach and small intestine.[9] This is crucial for understanding the pH-dependent solubility and dissolution of amlodipine.[16]

  • Paddle Speed (75 rpm): This speed provides gentle agitation, which is generally considered to be more representative of the hydrodynamic conditions in the gastrointestinal tract for immediate-release products compared to higher speeds.[12]

  • Temperature (37 °C): This is the physiological temperature of the human body.[14]

In Vivo Bioavailability Studies: Measuring Systemic Exposure

In vivo bioavailability studies are conducted in healthy human volunteers to determine the rate and extent of drug absorption into the systemic circulation after oral administration. These studies provide the crucial in vivo data for the IVIVC.

Experimental Protocol: Amlodipine Bioequivalence Study

This protocol outlines a typical single-dose, two-period, crossover bioequivalence study design, which is standard for comparing a test formulation to a reference formulation.[17]

Study Design:

  • Design: Randomized, open-label, single-dose, two-period crossover.[17]

  • Subjects: A sufficient number of healthy adult volunteers (e.g., 24) to achieve adequate statistical power.[17]

  • Treatments:

    • Test Product: Amlodipine Mesylate Monohydrate tablet.

    • Reference Product: Innovator amlodipine tablet (e.g., Norvasc®).[17]

  • Washout Period: A washout period of at least 15 days between the two treatment periods to ensure complete elimination of the drug from the body.[17]

Step-by-Step Methodology:

  • Subject Screening: Screen healthy volunteers based on inclusion and exclusion criteria.

  • Randomization: Randomly assign subjects to one of two treatment sequences (Test then Reference, or Reference then Test).

  • Dosing: After an overnight fast, administer a single oral dose of either the test or reference amlodipine tablet with a standard volume of water.

  • Blood Sampling: Collect venous blood samples into tubes containing an anticoagulant at pre-defined time points (e.g., pre-dose, and at multiple intervals up to 144 hours post-dose).[17]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -70 °C until analysis.[15]

  • Bioanalytical Method: Quantify the concentration of amlodipine in the plasma samples using a validated LC-MS/MS method.[15][17]

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters for each subject, including:

    • Cmax: Maximum plasma concentration.[17]

    • Tmax: Time to reach Cmax.[17]

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.[17]

    • AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity.[17]

Causality Behind Experimental Choices:

  • Crossover Design: This design allows each subject to serve as their own control, which reduces inter-subject variability and increases the statistical power of the study.[17]

  • Fasting Conditions: Conducting the study under fasting conditions minimizes the potential influence of food on drug absorption, providing a more direct measure of the formulation's performance.[17]

  • LC-MS/MS Analysis: This is a highly sensitive and specific analytical technique for accurately quantifying drug concentrations in biological matrices like plasma.[15][17]

Building the Bridge: Developing the IVIVC Model

Once high-quality in vitro and in vivo data are obtained, the next step is to establish a mathematical relationship between them.

Diagram: IVIVC Development Workflow

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_modeling IVIVC Modeling invitro_data In Vitro Dissolution Data (% Drug Dissolved vs. Time) correlation Point-to-Point Correlation invitro_data->correlation invivo_data In Vivo Plasma Concentration Data (Concentration vs. Time) deconvolution Deconvolution (Calculate % Absorbed) invivo_data->deconvolution deconvolution->correlation ivivc_model IVIVC Model correlation->ivivc_model Establish Mathematical Model

Caption: Workflow for developing an in vivo-in vitro correlation model.

Levels of Correlation

The FDA and other regulatory agencies define several levels of IVIVC, with Level A being the most rigorous and preferred.[2][18][19]

  • Level A Correlation: This represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[2] A Level A correlation is the most desirable as it allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro dissolution data.[20]

  • Level B Correlation: This involves a correlation between the mean in vitro dissolution time and the mean in vivo residence time.[2]

  • Level C Correlation: This is a single-point correlation, relating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., Cmax or AUC).[2]

For amlodipine, a BCS Class I drug, achieving a Level A correlation is often feasible and highly beneficial for post-approval changes and quality control.[21]

Data Analysis and Model Validation

The development of a Level A IVIVC typically involves the following steps:

  • Deconvolution: The in vivo plasma concentration-time data is used to calculate the cumulative fraction of the drug absorbed over time. This process, known as deconvolution, essentially "removes" the effects of drug distribution and elimination to isolate the absorption profile.

  • Correlation: The in vitro dissolution profile (% dissolved vs. time) is then plotted against the in vivo absorption profile (% absorbed vs. time) for different formulations (e.g., fast, medium, and slow-releasing). A linear regression analysis is often used to establish the mathematical relationship.

  • Model Validation: The predictive performance of the IVIVC model must be validated. This involves using the model to predict the in vivo performance of a formulation that was not used in the model development and comparing the predicted and observed pharmacokinetic parameters.[19] The prediction error should be within acceptable limits as defined by regulatory guidance.[19]

Data Presentation and Interpretation

Clear and concise presentation of data is essential for comparing the in vitro and in vivo performance of different amlodipine formulations.

Table 1: Comparative In Vitro Dissolution of Amlodipine Tablets in Different Media

Time (min)% Drug Dissolved (Mean ± SD) in 0.1 N HCl (pH 1.2)% Drug Dissolved (Mean ± SD) in Acetate Buffer (pH 4.5)% Drug Dissolved (Mean ± SD) in Phosphate Buffer (pH 6.8)
Test Product
588 ± 485 ± 580 ± 6
15>85>85>85
3099 ± 298 ± 397 ± 4
Reference Product
586 ± 583 ± 678 ± 7
15>85>85>85
3098 ± 397 ± 496 ± 5

Note: Data are hypothetical and for illustrative purposes. For BCS Class I drugs, demonstrating that more than 85% of the drug is dissolved within 30 minutes in all three media is a key requirement for biowaiver applications.[9]

Table 2: Comparative In Vivo Pharmacokinetic Parameters of Amlodipine Tablets

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)90% Confidence Interval
Cmax (ng/mL)3.9 ± 1.04.0 ± 1.189.21% - 96.73%
AUC0-t (ng·h/mL)280 ± 70285 ± 7593.38% - 99.87%
AUC0-∞ (ng·h/mL)310 ± 80315 ± 8592.79% - 99.66%
Tmax (h)6.06.0-

Note: Data adapted from a bioequivalence study.[17] The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ should fall within the range of 80-125% to establish bioequivalence.[13]

Regulatory Perspective and Applications of IVIVC

Regulatory agencies such as the FDA and the European Medicines Agency (EMA) strongly encourage the development and application of IVIVC.[2][18][20] A validated IVIVC can be used for:

  • Biowaivers: Justifying the waiver of in vivo bioequivalence studies for certain post-approval changes, such as minor changes in formulation or manufacturing process.[18]

  • Setting Dissolution Specifications: Establishing clinically relevant dissolution specifications that ensure consistent in vivo performance.[18]

  • Quality Control: Serving as a more meaningful quality control tool than a simple dissolution test.[2]

Diagram: The Role of IVIVC in the Regulatory Landscape

IVIVC_Regulatory cluster_development Drug Development cluster_regulatory Regulatory Submission & Lifecycle Management formulation Formulation Optimization ivivc Validated IVIVC Model formulation->ivivc biowaiver Biowaivers for Post-Approval Changes specs Setting Clinically Relevant Specifications qc Enhanced Quality Control ivivc->biowaiver ivivc->specs ivivc->qc

Caption: The central role of a validated IVIVC in drug development and regulatory processes.

Conclusion

The development of a robust in vivo-in vitro correlation for amlodipine mesylate monohydrate is a scientifically rigorous process that offers significant benefits throughout the product lifecycle. By bridging the gap between in vitro dissolution and in vivo performance, IVIVC enhances our understanding of the drug product, facilitates formulation optimization, and provides a powerful tool for regulatory submissions and quality control. For a BCS Class I drug like amlodipine, a well-established IVIVC is not just a scientific achievement but a strategic asset in ensuring the consistent delivery of safe and effective medicines to patients.

References

  • eCopy, Inc. - FDA. (2006, June 8). NDA 22-026 Amlodipine Orally Disintegrating Tablets.
  • World Journal of Advanced Research and Reviews. (2025, February 23). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • PMC. Evaluation of pharmacokinetics and safety with bioequivalence of Amlodipine in healthy Chinese volunteers.
  • Dissolution Technologies. (2021, May 6). Evaluation of In Vitro Equivalence of Commonly Available Generic Brands of Amlodipine Tablets in Saudi Arabia Under Biowaiver Conditions.
  • PMC. (2024, November 19). In vitro comparative quality evaluation of different brands of Amlodipine Tablets Commercially available in Jimma Town, South-western Ethiopia.
  • ResearchGate. (2025, December 19). Comparative in vitro dissolution and in vivo bioavailability of commercial amlodipine tablets.
  • Google Patents. CN112538044B - Amlodipine mesylate monohydrate, and preparation method and application thereof.
  • Dissolution Technologies. Quality Attributes and In Vitro Bioequivalence of Amlodipine (5 mg) Tablets in Ica, Peru.
  • Semantic Scholar. (2017, March 15). Comparative in vitro dissolution and in vivo bioavailability of commercial amlodipine tablets.
  • ACS Publications. (2020, August 18). Improvement of In Vitro Dissolution of the Poor Water-Soluble Amlodipine Drug by Solid Dispersion with Irradiated Polyvinylpyrrolidone | ACS Omega.
  • PMC. Formulations of Amlodipine: A Review.
  • Apotex Inc. (2011, August 15). 2.5mg, 5mg and 10 mg amlodipine (as amlodipine besylate).
  • Premier Consulting. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • FDA. (1997, September). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
  • Symmetric. (2025, March 28). Why Bioequivalence and IVIVC Matter in Solid Dose Development.
  • Biointerface Research in Applied Chemistry. (2020, May 13). HPLC method development and in vitro dissolution kinetics of amlodipine tablets under biowaiver conditions.
  • IJPSR. (2013, May 24). in vitro studies of amlodipine besylate tablet and comparison with foreign brand leader in nepal.
  • EMA. (2014, March 20). Guideline on quality of oral modified release products.
  • PMC. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC.
  • accessdata.fda.gov. (2019, March 25). NDA 211340: Katerzia (amlodipine) Oral Suspension.
  • FDA. (2018, March 2). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations September 1997.
  • School of Pharmacy, CUHK. Biowaivers: BCS and IVIVC.
  • ScienceDirect. (2026, February 15). Biowaiver monograph for immediate-release solid oral dosage forms: Amlodipine besylate.
  • SciELO. (2019, November 4). Validation of methodology for assay, pharmaceutical equivalence, and comparative dissolution profile for tablets containing amlodipine besylate.
  • FDA. Guidance for Industry #238.
  • ResearchGate. (PDF) Bioavailability File: Amlodipine.
  • Geneesmiddeleninformatiebank. (2025, September 7). public assessment report.
  • Der Pharma Chemica. In vitro - in vivo correlation and biopharmaceutical classification system (bcs): A review.
  • Walsh Medical Media. (2013, January 22). Pharmacokinetics of a Novel Orodispersible Tablet of Amlodipine in Healthy Subjects.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Amlodipine Mesylate Monohydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, in-depth guidance on the safe handling of Amlodipine Mesylate Monohydrate in a laboratory setting. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, in-depth guidance on the safe handling of Amlodipine Mesylate Monohydrate in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your work. This document moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation when working with this active pharmaceutical ingredient (API).

Understanding the Hazard: Why Specific PPE is Crucial

Amlodipine Mesylate Monohydrate, a calcium channel blocker, is a potent cardiovascular drug. While therapeutic at prescribed doses, occupational exposure to the pure, powdered form can pose health risks. The primary routes of exposure in a laboratory are inhalation of airborne particles and dermal contact.[1] Ingestion is also a potential route of exposure.[2] Chronic exposure to even low levels of pharmaceutical dust can lead to adverse health effects.[1] Therefore, a robust PPE strategy is not merely a recommendation but a critical component of a comprehensive safety protocol.

The Safety Data Sheet (SDS) for Amlodipine Mesylate Monohydrate indicates that it can be harmful if swallowed and may cause serious eye irritation.[3][4] Some sources also indicate it may cause skin irritation.[3][5]

Engineering and Administrative Controls: Your First Line of Defense

Before detailing personal protective equipment, it is imperative to emphasize the hierarchy of controls. PPE is the last line of defense. Wherever possible, engineering and administrative controls should be implemented to minimize exposure.

  • Engineering Controls : These are physical changes to the workspace that isolate or remove the hazard.

    • Ventilation : Always handle Amlodipine Mesylate Monohydrate powder in a well-ventilated area.[6][7] For operations that may generate dust, such as weighing or aliquoting, the use of a certified chemical fume hood or a powder containment hood (also known as a balance enclosure) is strongly recommended.[8] These systems use localized exhaust ventilation to capture airborne particles at the source.

    • Closed Systems : For larger scale operations, handling bulk powders in closed systems is a best practice to minimize dust generation.[9]

  • Administrative Controls : These are changes to work practices and procedures.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for handling Amlodipine Mesylate Monohydrate.[8]

    • Restricted Access : Designate specific areas for handling potent compounds and restrict access to authorized personnel.

    • Hygiene Practices : Prohibit eating, drinking, and smoking in laboratory areas where Amlodipine Mesylate Monohydrate is handled.[6] Always wash hands thoroughly with soap and water after handling the compound and before breaks.[10]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling Amlodipine Mesylate Monohydrate, particularly in its powdered form.

  • Requirement : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against airborne particles and accidental splashes.[2][6]

  • Rationale : The eyes are highly susceptible to irritation and damage from chemical dust. Standard safety glasses may not provide adequate protection from fine powders that can easily become airborne.

  • Gloves :

    • Requirement : Wear impervious protective gloves that meet EN374 or ASTM F1001 standards.[6] Nitrile gloves are a common and effective choice for handling pharmaceuticals.[11] Always inspect gloves for any signs of damage before use.[6]

    • Rationale : Gloves prevent direct skin contact with the compound, which can cause irritation and potential systemic absorption.

  • Protective Clothing :

    • Requirement : A lab coat is the minimum requirement.[12] For bulk processing or tasks with a high potential for dust generation, impervious protective clothing meeting EN13982 or ANSI 103 standards is recommended.[6] Disposable coveralls can provide an excellent barrier.[13]

    • Rationale : Protective clothing prevents the contamination of personal clothing, which could lead to prolonged exposure and the potential for carrying the compound outside of the laboratory.

  • Requirement : If occupational exposure limits are exceeded or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., a P3 filter with a half mask) is necessary.[6]

  • Rationale : Inhalation of fine pharmaceutical dust is a primary route of occupational exposure. A respirator provides a critical barrier to protect the respiratory system from these airborne particles.

Table 1: Summary of Recommended PPE for Handling Amlodipine Mesylate Monohydrate

Protection Type Specification Standard/Certification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)
Hand Protection Impervious protective glovesEN374 or ASTM F1001
Body Protection Lab coat (minimum); Impervious coveralls for bulk handlingEN13982 or ANSI 103
Respiratory Protection Air-purifying respirator with a particulate filter (if dust is generated)NIOSH/MSHA or EN 149 approved

Operational Plan for Handling Amlodipine Mesylate Monohydrate

A systematic approach to handling this compound is crucial for safety.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weighing and Aliquoting (in ventilated enclosure) don_ppe->weigh Proceed to Handling dissolve Dissolution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate After Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste in Labeled, Sealed Containers doff_ppe->dispose

Caption: Workflow for Safe Handling of Amlodipine Mesylate Monohydrate.

Step-by-Step Protocol:

  • Preparation :

    • Designate a specific, well-ventilated area for handling.[6]

    • Ensure all necessary equipment, including an analytical balance within a ventilated enclosure, spill kit, and waste containers, are readily available.

    • Don all required PPE as outlined in Section 3.

  • Handling :

    • Carefully open the container to minimize dust generation.

    • Perform all weighing and aliquoting of the powder within a chemical fume hood or powder containment enclosure.[8]

    • Handle the compound gently to avoid creating airborne dust.

  • Spill Management :

    • In the event of a spill, evacuate non-essential personnel from the area.[6]

    • Cleanup should only be performed by trained personnel wearing appropriate PPE.[14]

    • For dry spills, do not use dry sweeping. Instead, gently cover the spill with a damp cloth or use a HEPA-filtered vacuum to collect the material.[6][9]

    • Place all contaminated materials into a labeled, sealed container for disposal.[6][14]

    • Thoroughly clean the spill area with an appropriate decontaminating solution.

  • Decontamination and Waste Disposal :

    • Wipe down all surfaces and equipment that may have come into contact with the compound.

    • Segregate waste containing Amlodipine Mesylate Monohydrate from other waste streams.[12]

    • Place all contaminated waste, including used PPE, into a clearly labeled, sealed, and leak-proof container.[12][14]

    • The preferred method for disposal is through a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.[12] Do not dispose of Amlodipine Mesylate Monohydrate in the regular trash or down the drain.[12][15]

Decision-Making for PPE Selection

The level of PPE required can be adapted based on the specific task and the potential for exposure. The following diagram illustrates a logical approach to PPE selection.

G cluster_risk Risk Assessment cluster_ppe Required PPE start Task Involving Amlodipine Mesylate Monohydrate is_powder Handling Powdered Form? start->is_powder is_solution Working with Dilute Solution? is_powder->is_solution No full_ppe Full PPE: - Safety Goggles - Nitrile Gloves - Lab Coat/Coveralls - Respirator (if dust likely) is_powder->full_ppe Yes is_solution->start No (Re-evaluate task) standard_ppe Standard Lab PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_solution->standard_ppe Yes

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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